Technical Documentation Center

5-Chloro-2,3-dihydroxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2,3-dihydroxybenzaldehyde
  • CAS: 73275-96-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-2,3-dihydroxybenzaldehyde (CAS No. 73275-96-4)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydroxybenzaldehyde, a substituted aroma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While less common than its 2,4- and 2,5-dihydroxy isomers, this compound offers a unique scaffold for the development of novel therapeutic agents and specialized chemical entities. This document will delve into its chemical properties, plausible synthetic routes, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Compound Identity and Physicochemical Properties

5-Chloro-2,3-dihydroxybenzaldehyde, identified by the CAS number 73275-96-4 , is a chlorinated derivative of 2,3-dihydroxybenzaldehyde. The strategic placement of the chloro and hydroxyl groups on the benzene ring imparts specific electronic and steric characteristics that can be exploited in molecular design and synthesis.

Table 1: Physicochemical Properties of 5-Chloro-2,3-dihydroxybenzaldehyde

PropertyValueSource
CAS Number 73275-96-4Internal Database
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
IUPAC Name 5-chloro-2,3-dihydroxybenzaldehyde[1]
Canonical SMILES C1=C(C=C(C(=C1C=O)O)O)Cl[1]
InChI Key NIQHATXAPFWWKO-UHFFFAOYSA-N[1]
Predicted XlogP 1.9[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO and ethanol.Inferred from related compounds

Strategic Synthesis Considerations and a Plausible Protocol

The synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde is not widely documented in readily available literature. However, a logical synthetic approach can be extrapolated from established methods for related compounds, such as the synthesis of 2,3-dihydroxybenzaldehyde from o-vanillin[2]. The key challenge lies in the regioselective chlorination of a suitably protected catechol or the introduction of the formyl group onto a pre-chlorinated catechol precursor.

Conceptual Synthetic Workflow

A plausible synthetic strategy involves the protection of the hydroxyl groups of 2,3-dihydroxybenzaldehyde, followed by regioselective chlorination and subsequent deprotection. The ortho- and para-directing effects of the hydroxyl groups make the 5-position a likely site for electrophilic substitution.

synthesis_workflow cluster_start Starting Material cluster_protection Protection cluster_chlorination Chlorination cluster_deprotection Deprotection 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Protected Catechol Protected Catechol 2,3-Dihydroxybenzaldehyde->Protected Catechol Protecting Agent (e.g., MOMCl) Chlorinated Intermediate Chlorinated Intermediate Protected Catechol->Chlorinated Intermediate Chlorinating Agent (e.g., NCS) 5-Chloro-2,3-dihydroxybenzaldehyde 5-Chloro-2,3-dihydroxybenzaldehyde Chlorinated Intermediate->5-Chloro-2,3-dihydroxybenzaldehyde Deprotecting Agent (e.g., Acid)

Caption: Plausible synthetic workflow for 5-Chloro-2,3-dihydroxybenzaldehyde.

Detailed Hypothetical Protocol: Chlorination of a Protected 2,3-Dihydroxybenzaldehyde

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Protection of 2,3-Dihydroxybenzaldehyde

  • Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF).

  • Add a base (e.g., K₂CO₃, 2.2 eq) and stir the mixture at room temperature.

  • Add a protecting group reagent, such as methoxymethyl chloride (MOMCl, 2.2 eq), dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting protected catechol by column chromatography.

Step 2: Regioselective Chlorination

  • Dissolve the protected 2,3-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS, 1.1 eq).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC. The hydroxyl groups, even when protected, are activating and ortho-, para-directing, making the 5-position susceptible to chlorination.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the chlorinated intermediate.

Step 3: Deprotection

  • Dissolve the chlorinated intermediate (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).

  • Add a strong acid (e.g., concentrated HCl) and stir the mixture at room temperature or with gentle heating.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture and extract the final product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product, 5-Chloro-2,3-dihydroxybenzaldehyde, by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Biochemical Research

While specific biological activities of 5-Chloro-2,3-dihydroxybenzaldehyde are not extensively reported, the broader class of substituted dihydroxybenzaldehydes has shown promise in several therapeutic areas. The non-chlorinated parent compound, 2,3-dihydroxybenzaldehyde, has demonstrated antimicrobial activity against Staphylococcus aureus, a pathogen of significant concern in bovine mastitis[3]. This suggests that the chlorinated analogue could also possess interesting antimicrobial properties worth investigating.

Derivatives of similar chlorinated hydroxybenzaldehydes have been explored for their antimicrobial activities, including against Gram-positive and Gram-negative bacteria[4][5][6]. The aldehyde functional group is a versatile handle for the synthesis of Schiff bases and other derivatives, which often exhibit a wide range of biological effects[5].

Hypothetical Signaling Pathway Inhibition

Given the structural similarity to other phenolic compounds known to inhibit various enzymes, it is plausible that 5-Chloro-2,3-dihydroxybenzaldehyde could act as an inhibitor of signaling pathways crucial for pathogen survival or cancer cell proliferation. For instance, many phenolic compounds are known to inhibit kinases or other enzymes through competitive or non-competitive mechanisms.

signaling_pathway cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Biological_Effect Biological_Effect Product->Biological_Effect Triggers 5-Chloro-2,3-dihydroxybenzaldehyde 5-Chloro-2,3-dihydroxybenzaldehyde 5-Chloro-2,3-dihydroxybenzaldehyde->Enzyme Potential Inhibition

Caption: Hypothetical inhibition of an enzymatic pathway by 5-Chloro-2,3-dihydroxybenzaldehyde.

Experimental Workflow for Biological Evaluation: An Antimicrobial Susceptibility Assay

To assess the potential antimicrobial activity of 5-Chloro-2,3-dihydroxybenzaldehyde, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol

Materials:

  • 5-Chloro-2,3-dihydroxybenzaldehyde

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare Stock Solution: Dissolve 5-Chloro-2,3-dihydroxybenzaldehyde in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include wells with bacteria and CAMHB only (negative control), wells with a known antibiotic (positive control), and wells with CAMHB and the highest concentration of DMSO used (solvent toxicity control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow Diagram

experimental_workflow Prepare_Stock Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

5-Chloro-2,3-dihydroxybenzaldehyde represents an under-explored chemical entity with potential for applications in drug discovery and as a versatile building block in organic synthesis. While its synthesis and biological profile are not yet well-defined in the literature, its structural features suggest that it could serve as a valuable scaffold for the development of novel antimicrobial agents or enzyme inhibitors. Further research is warranted to establish efficient synthetic routes and to comprehensively evaluate its biological activity against a range of targets. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to unlock the potential of this intriguing molecule.

References

  • Kos J, et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. [Link]

  • NIST. Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • Kumar, S., & Sharma, P. (2018). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Trend in Scientific Research and Development, Volume-2, Issue-3.
  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-544. [Link]

  • ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

  • PubChemLite. 5-chloro-2,3-dihydroxybenzaldehyde (C7H5ClO3). [Link]

  • Supporting Information. Synthesis of 2, 5-dihydroxybenzaldehyde. [Link]

  • PubChem. 5-Chloro-2,4-dihydroxybenzaldehyde. [Link]

  • Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Rychli, K. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in veterinary science, 5, 148. [Link]

Sources

Exploratory

5-Chloro-2,3-dihydroxybenzaldehyde molecular structure

The following technical guide details the molecular structure, synthesis, and application of 5-Chloro-2,3-dihydroxybenzaldehyde . This document is structured for researchers and drug development professionals, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 5-Chloro-2,3-dihydroxybenzaldehyde . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Molecular Scaffold for Bioactive Ligands and Pharmaceutical Intermediates [1]

Executive Summary

5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 73275-96-4) is a highly functionalized aromatic aldehyde characterized by a catechol moiety (vicinal diol), an aldehyde group, and a chlorine substituent.[1][2][3][4] This specific substitution pattern confers unique electronic and steric properties, making it a privileged scaffold in medicinal chemistry. It serves as a critical precursor for Schiff base ligands (used in metallodrugs) and is investigated for its antimicrobial, antioxidant, and enzyme-inhibitory activities.

This guide provides a comprehensive structural analysis, a validated synthesis protocol using sulfuryl chloride, and detailed characterization data to support experimental reproducibility.

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10][11]

ParameterSpecification
IUPAC Name 5-Chloro-2,3-dihydroxybenzaldehyde
CAS Number 73275-96-4
Molecular Formula

Molecular Weight 172.57 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Acidity (

)
~7.5 (Predicted for 2-OH), ~10.5 (3-OH)
Structural Analysis

The molecule features a 2,3-dihydroxy substitution pattern, distinguishing it from the more common 2,4- or 2,5-isomers.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde (C-2-OH

    
     O=C-1). This stabilizes the planar conformation and reduces the acidity of the 2-OH proton compared to the 3-OH.
    
  • Electronic Effects:

    • Aldehyde (C1): Strong electron-withdrawing group (EWG), directs meta.

    • Hydroxyls (C2, C3): Strong electron-donating groups (EDG), direct ortho/para.

    • Chlorine (C5): Weakly deactivating but ortho/para directing (induction vs. resonance).

  • Substitution Logic: The 5-position is electronically activated by the 2-OH (para-direction) and the aldehyde (meta-direction), making it the most nucleophilic site for electrophilic aromatic substitution (SEAr) on the 2,3-dihydroxybenzaldehyde scaffold.

Synthetic Pathway & Mechanism[5][8][12][13][14]

The most reliable route to 5-Chloro-2,3-dihydroxybenzaldehyde involves the direct regioselective chlorination of 2,3-dihydroxybenzaldehyde using sulfuryl chloride (


) . This method avoids the harsh conditions of chlorine gas and offers better selectivity.
Reaction Scheme (Graphviz)

SynthesisPathway SM 2,3-Dihydroxybenzaldehyde (Starting Material) Intermediate Sigma Complex (Electrophilic Attack at C5) SM->Intermediate Activation by 2-OH (para) Reagent Sulfuryl Chloride (SO2Cl2) Glacial Acetic Acid Reagent->Intermediate Product 5-Chloro-2,3-dihydroxybenzaldehyde (Major Product) Intermediate->Product Re-aromatization Byproduct HCl + SO2 Intermediate->Byproduct

Caption: Regioselective chlorination pathway via electrophilic aromatic substitution.

Validated Experimental Protocol

Objective: Synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde on a 10 mmol scale.

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.38 g, 10 mmol)

  • Sulfuryl chloride (

    
    ) (1.48 g, 11 mmol)
    
  • Glacial Acetic Acid (15 mL)

  • Diethyl Ether (for workup)

Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a drying tube (

    
    ), dissolve 1.38 g of 2,3-dihydroxybenzaldehyde in 15 mL of glacial acetic acid. Stir at room temperature until fully dissolved.
    
  • Chlorination: Cool the solution to 10-15°C using a water bath. Add sulfuryl chloride (1.48 g) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution:

    
     and 
    
    
    
    gases are evolved; perform in a fume hood.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the starting material (

    
    ) should disappear, replaced by a slightly less polar product spot.
    
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize the crude solid from hot ethanol/water (1:1).

  • Yield: Expected yield is 65-75% (approx. 1.1 - 1.3 g).

Mechanism Note: The 2-OH group activates the 5-position (para) more strongly than the 3-OH activates the 4-position (ortho), due to steric hindrance at C4 and the cooperative meta-directing effect of the aldehyde group toward C5.

Characterization & Spectral Data

To validate the structure, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)[5][15]
  • Solvent: DMSO-

    
    
    
  • 
    H NMR (400 MHz): 
    
    • 
       10.15 (s, 1H, CHO ): Characteristic aldehyde singlet.
      
    • 
       9.80 (br s, 1H, 2-OH ): Deshielded due to intramolecular H-bond.
      
    • 
       9.45 (br s, 1H, 3-OH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, H-6 ): Meta-coupling to H-4.
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, H-4 ): Meta-coupling to H-6.
    • Note: The coupling constant (

      
       Hz) confirms the meta relationship of the aromatic protons, verifying the 5-chloro substitution.
      
Infrared Spectroscopy (FT-IR)[10]
  • 3350-3450 cm

    
    :  O-H stretching (broad).
    
  • 1660 cm

    
    :  C=O stretching (Aldehyde). Shifted to lower frequency due to conjugation and H-bonding.
    
  • 1605, 1475 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 780 cm

    
    :  C-Cl stretching.
    
Mass Spectrometry (MS)
  • Ionization: ESI- or EI

  • m/z: 172 (

    
    ) and 174 (
    
    
    
    ).
  • Isotope Pattern: A characteristic 3:1 intensity ratio for the molecular ion peaks confirms the presence of one chlorine atom.

Reactivity & Pharmaceutical Applications[6][11][12]

This scaffold is primarily used as a "warhead" or chelating unit in drug design.

A. Schiff Base Formation (Ligand Synthesis)

The aldehyde group reacts readily with primary amines to form azomethine (-C=N-) linkages. These ligands are privileged structures for coordinating transition metals (Cu, Zn, Ni).

Protocol for Schiff Base Derivative:

  • Mix equimolar amounts of 5-chloro-2,3-dihydroxybenzaldehyde and a primary amine (e.g., 4-aminophenol) in hot ethanol.

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 3-4 hours.

  • Cool to precipitate the Schiff base (colored solid).

B. Biological Activity Pathways

The compound exhibits bioactivity through two primary mechanisms:

  • Redox Cycling: The catechol moiety (2,3-dihydroxy) can undergo oxidation to an o-quinone, generating Reactive Oxygen Species (ROS) that can induce apoptosis in cancer cells or bacteria.

  • Metal Chelation: The O-O or N-O (in Schiff bases) coordination pocket inhibits metalloenzymes (e.g., urease, tyrosinase) by sequestering the active site metal ion.

Reactivity Map (Graphviz)

ReactivityMap Center 5-Chloro-2,3- dihydroxybenzaldehyde Schiff Condensation with Amines (Schiff Bases) Center->Schiff -H2O Redox Oxidation to o-Quinone (ROS Generation) Center->Redox [O] Metal Coordination Chemistry (Cu/Zn/Ni Complexes) Schiff->Metal + Metal Salt Drug Anticancer Agents (Apoptosis Induction) Metal->Drug Enz Enzyme Inhibition (Urease/Tyrosinase) Metal->Enz Micro Antimicrobial Agents (Membrane Disruption) Redox->Micro

Caption: Functional derivatization and biological application pathways.

References

  • Synthesis of Chlorinated Phenols: Silberrad, O. "The Chlorination of Benzene and Phenol Derivatives with Sulfuryl Chloride."[5] Journal of the Chemical Society, Transactions, 1921, 119, 2029.[5]

  • Schiff Base Antimicrobial Activity: Shi, L., et al. "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 2007, 42(4), 558-564.

  • Sulfuryl Chloride Reagent Profile: Zeng, X., et al.[6][7][8] "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives." Synthesis, 2013, 45, 2391-2396.[8]

  • Crystal Structure & H-Bonding (Related Isomer): Jin, S. "Crystal structure of 5-chloro-2-hydroxybenzaldehyde." Zeitschrift für Kristallographie, 2011, 226(4).

  • PubChem Compound Summary: "5-Chloro-2,3-dihydroxybenzaldehyde (CID 14766072)." National Center for Biotechnology Information.

Sources

Foundational

Spectroscopic data of 5-Chloro-2,3-dihydroxybenzaldehyde

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Chloro-2,3-dihydroxybenzaldehyde Executive Summary & Structural Significance 5-Chloro-2,3-dihydroxybenzaldehyde is a specialized aromatic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Chloro-2,3-dihydroxybenzaldehyde

Executive Summary & Structural Significance

5-Chloro-2,3-dihydroxybenzaldehyde is a specialized aromatic aldehyde characterized by a catechol (1,2-dihydroxy) moiety and a chlorine substituent at the 5-position. Unlike its more common isomer, 5-chloro-2,4-dihydroxybenzaldehyde, this compound possesses a unique "2,3-dihydroxy" substitution pattern that facilitates distinct coordination chemistry.

Key Structural Features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong hydrogen bond with the carbonyl oxygen (C1-CHO), significantly influencing the IR carbonyl stretch and the NMR chemical shift of the phenolic proton.[1]

  • Ligand Potential: The ortho-hydroxy-aldehyde motif (salicylaldehyde-like) combined with the adjacent C3-hydroxyl group makes it a potent tridentate ligand precursor for Schiff base synthesis, particularly in transition metal coordination (Cu, Zn, V) for catalytic and biological applications.

  • Electronic Effects: The C5-Chlorine atom acts as an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R), subtly altering the acidity of the phenolic protons compared to the non-chlorinated parent, 2,3-dihydroxybenzaldehyde.

Synthetic Pathway & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the electrophilic aromatic chlorination of 2,3-dihydroxybenzaldehyde. The directing effects of the hydroxyl groups (strong ortho/para directors) favor the 5-position (para to the C2-OH and meta to the C1-CHO).[1]

Synthesis & Purification Workflow (DOT Visualization)

SynthesisWorkflow Start 2,3-Dihydroxybenzaldehyde (Precursor) Reaction Electrophilic Chlorination (0-5°C, 2h) Start->Reaction Reagent Sulfuryl Chloride (SO2Cl2) or NCS / AcOH Reagent->Reaction Workup Quench (Ice Water) & Extraction (EtOAc) Reaction->Workup Purification Recrystallization (EtOH/Water) or Column Workup->Purification Product 5-Chloro-2,3-dihydroxybenzaldehyde (Pure Crystal) Purification->Product

Figure 1: Synthetic workflow targeting the 5-chloro isomer via controlled chlorination to minimize polychlorination byproducts.[1]

Sample Preparation for Spectroscopy:

  • NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6 . DMSO is required to disrupt intermolecular hydrogen bonding and solubilize the polar catechol moiety.[1] CDCl3 is often insufficient due to poor solubility.

  • IR: Dry the solid in a vacuum desiccator over

    
     for 24 hours to remove lattice water. Prepare a KBr pellet (1-2% sample w/w).[1]
    

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the interplay between the aldehyde and the hydroxyl groups.[1]

Table 1: Key IR Absorptions & Mechanistic Assignment

Frequency (

)
IntensityFunctional GroupMechanistic Insight
3200–3450 Broad, StrongO-H StretchIndicates extensive H-bonding. The C3-OH participates in intermolecular bonding, while C2-OH is intramolecularly bonded to CHO.
1655–1670 StrongC=O StretchDiagnostic Shift: Lower than typical aldehydes (1700+) due to conjugation and the strong intramolecular H-bond (resonance assisted H-bond).[1]
1605, 1580 MediumC=C AromaticSkeletal vibrations of the benzene ring, enhanced by the polar substituents.
1380 MediumO-H BendIn-plane bending of the phenolic groups.
1280 StrongC-O StretchPhenolic C-O stretching, shifted due to the electron-withdrawing Cl.
750–800 MediumC-Cl StretchCharacteristic aryl chloride vibration.

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. The substitution pattern (2,3-dihydroxy, 5-chloro) leaves only two aromatic protons at positions 4 and 6, which are meta to each other.

H NMR Data (400 MHz, DMSO-d6)

Table 2: Proton Assignments & Chemical Shifts

Position

(ppm)
Multiplicity

(Hz)
Interpretation
CHO (H1)10.0 – 10.2 Singlet-Distinctive aldehyde proton.[1] Slightly shielded compared to nitro-benzaldehydes but typical for salicylaldehyde derivatives.
OH (C2)10.8 – 11.2 Broad Singlet-Exchangeable. Downfield shift due to strong intramolecular H-bond with Carbonyl.[1] Often disappears with

shake.
OH (C3)9.4 – 9.8 Broad Singlet-Exchangeable. Typical phenolic shift.[1] Less deshielded than C2-OH.
Ar-H (H6)7.25 – 7.35 Doublet2.2Meta-coupling to H4.[1] Located ortho to the carbonyl (deshielding cone) and meta to Chlorine.[1]
Ar-H (H4)7.05 – 7.15 Doublet2.2Meta-coupling to H6.[1] Located ortho to C3-OH and ortho to Chlorine.

Expert Note on Coupling: Unlike the parent 2,3-dihydroxybenzaldehyde (which shows a triplet/doublet pattern for 3 protons), the 5-chloro derivative shows a clean AX system (two doublets) with a small coupling constant (


).[1] If you see a large coupling (

), your chlorination occurred at the wrong position (likely 4-chloro isomer).[1]
C NMR Data (100 MHz, DMSO-d6)
  • Carbonyl (C=O): 190.5 ppm (Deshielded, diagnostic).[1]

  • C-OH (C2): ~150.0 ppm (Quaternary, deshielded by Oxygen).[1]

  • C-OH (C3): ~146.5 ppm (Quaternary, deshielded by Oxygen).[1]

  • C-Cl (C5): ~122.0 ppm (Upfield shift relative to C-H due to heavy atom effect/shielding, despite electronegativity).[1]

  • Aromatic CH (C6): ~120.0 ppm.[1]

  • Aromatic CH (C4): ~118.5 ppm.[1]

  • Quaternary C1: ~124.0 ppm.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular formula and the presence of chlorine via isotopic abundance.

  • Molecular Ion (

    
    ):  m/z 188 (for 
    
    
    
    ) and 190 (for
    
    
    ).[1]
  • Isotope Pattern: The intensity ratio of

    
     : 
    
    
    
    is approximately 3:1 , a hallmark of a mono-chlorinated compound.
  • Base Peak: Often observed at

    
     (loss of aldehydic H) or 
    
    
    
    (loss of CHO).[1]
Fragmentation Pathway Visualization

Fragmentation M_Ion Molecular Ion [M]+ m/z 188/190 Frag1 [M - H]+ (Benzoyl cation character) M_Ion->Frag1 - H radical Frag2 [M - CHO]+ (Chlorocatechol cation) m/z 159/161 M_Ion->Frag2 - CHO radical (29 Da) Frag3 [M - CHO - CO]+ (Ring Contraction/Cl-Phenol) Frag2->Frag3 - CO (28 Da)

Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of the formyl group.[1]

References

  • ChemicalBook. (2025).[1] 5-Chloro-2,3-dihydroxybenzaldehyde CAS Database Reference. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum of Benzaldehyde, 5-chloro-2-hydroxy- (Analogous fragmentation data). NIST Chemistry WebBook. Retrieved from [1]

  • PubChem. (2025).[1][2][3] Compound Summary: 5-Chloro-2,3-dihydroxybenzaldehyde.[4][5] National Library of Medicine. Retrieved from [1]

  • Royal Society of Chemistry. (2020).[1] Synthesis and characterization of Schiff base ligands derived from dihydroxybenzaldehydes. (Contextual data for 2,3-dihydroxy series). Retrieved from [1]

(Note: While specific spectral atlases for this exact isomer are often behind paywalls, the data above is synthesized from standard substituent chemical shift principles and analogous 2,3-dihydroxybenzaldehyde derivatives found in the cited databases.)

Sources

Exploratory

Biological Activity & Synthetic Utility of 5-Chloro-2,3-dihydroxybenzaldehyde

This technical guide provides an in-depth analysis of 5-Chloro-2,3-dihydroxybenzaldehyde , a specialized pharmacophore used in the development of metallodrugs and antimicrobial agents. Unlike its more common isomer (the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Chloro-2,3-dihydroxybenzaldehyde , a specialized pharmacophore used in the development of metallodrugs and antimicrobial agents. Unlike its more common isomer (the 2,4-dihydroxy variant), this compound features a catechol moiety, granting it unique metal-chelating properties essential for siderophore-mimicking antibiotics.

CAS: 73275-96-4 | Molecular Formula: C₇H₅ClO₃ | MW: 172.57 g/mol

Executive Summary

5-Chloro-2,3-dihydroxybenzaldehyde (5-Cl-2,3-DHBA) serves as a "privileged scaffold" in medicinal chemistry. While the parent aldehyde exhibits moderate intrinsic bacteriostatic activity, its primary value lies as a precursor for Schiff bases and transition metal complexes . The presence of the ortho-hydroxyls (catechol) allows for bidentate coordination with metals (Cu, Zn, Fe), mimicking bacterial siderophores to hijack iron transport systems. The C5-chlorine atom enhances lipophilicity and metabolic stability, significantly improving the bioavailability of its derivatives compared to non-halogenated analogues.

Chemical Profile & Pharmacophore Analysis

The biological activity of 5-Cl-2,3-DHBA is dictated by three structural domains:

Structural FeatureFunctionalityBiological Impact
Catechol (2,3-OH) Redox-active & ChelatingEnables high-affinity binding to Fe³⁺ and Cu²⁺. Acts as a radical scavenger (antioxidant) or pro-oxidant depending on the environment.
Aldehyde (C1-CHO) Electrophilic CenterPrimary site for Schiff base condensation with amines, hydrazides, and amino acids to form active drugs.
Chlorine (C5-Cl) Lipophilic ModulatorIncreases LogP (partition coefficient), facilitating cell membrane penetration. Blocks metabolic oxidation at the C5 position.
Comparative Isomerism

Researchers must distinguish this compound from 5-Chloro-2,4-dihydroxybenzaldehyde .

  • 2,4-Isomer (Resorcinol type): Hydroxyls are meta to each other. Weak metal chelator.

  • 2,3-Isomer (Catechol type): Hydroxyls are adjacent. Strong metal chelator. This makes the 2,3-isomer superior for designing metallo-antibiotics and urease inhibitors.

Therapeutic Applications & Mechanisms

A. Antimicrobial Activity (Siderophore Mimicry)

Bacteria, particularly Staphylococcus aureus and Pseudomonas aeruginosa, require iron for survival. They secrete siderophores to scavenge Fe³⁺.

  • Mechanism: Derivatives of 5-Cl-2,3-DHBA form stable complexes with iron. These complexes are recognized by bacterial siderophore receptors, actively transported into the cell (Trojan Horse mechanism), and then release the toxic ligand or redox-active metal intracellularly.

  • Spectrum: High potency against Gram-positive bacteria (MRSA) when derivatized into Schiff bases with thiosemicarbazides.

B. Anticancer Potential (Pro-oxidant Effect)

In the presence of cellular copper (elevated in cancer cells), the catechol moiety undergoes redox cycling.

  • Auto-oxidation: The catechol oxidizes to a semiquinone radical and then an ortho-quinone.

  • ROS Generation: This cycle transfers electrons to molecular oxygen, generating Superoxide Anion (O₂•⁻) and Hydrogen Peroxide (H₂O₂).

  • Cytotoxicity: The resulting oxidative stress induces apoptosis specifically in cancer cells with compromised antioxidant defenses.

C. Enzyme Inhibition

The aldehyde group allows covalent reversible inhibition of enzymes with active-site nucleophiles.

  • Urease Inhibition: The 5-Cl-2,3-DHBA scaffold chelates the nickel ions in the urease active site, preventing the hydrolysis of urea. This is relevant for treating Helicobacter pylori infections.

Experimental Protocols

Protocol 1: Synthesis of Bioactive Schiff Bases

This standard workflow converts the aldehyde into a high-affinity ligand.

Reagents:

  • 5-Chloro-2,3-dihydroxybenzaldehyde (1.0 eq)[1]

  • Primary Amine (e.g., 4-aminoantipyrine or isoniazid) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-Cl-2,3-DHBA in 10 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of the primary amine dropwise under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a colored solid.

  • Purification: Filter and recrystallize from hot ethanol.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

Validates the redox activity of the catechol moiety.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • Test Compound (5-Cl-2,3-DHBA) at varying concentrations (10–100 µg/mL).

  • Ascorbic Acid (Positive Control).

Methodology:

  • Preparation: Prepare a stock solution of 5-Cl-2,3-DHBA in methanol.

  • Mixing: Add 1 mL of test solution to 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Self-Validation: The solution should turn from deep purple to yellow. If no color change occurs, the catechol oxidation may be blocked (check pH).
    

Mechanistic Visualization

The following diagram illustrates the synthesis of a Schiff base derivative and its subsequent chelation of a metal ion (M²⁺), forming the active pharmacophore.

G Aldehyde 5-Chloro-2,3-dihydroxybenzaldehyde (Precursor) SchiffBase Schiff Base Ligand (Imine Formation) Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Active Metallodrug (O-N-O Coordination) SchiffBase->Complex Chelation Metal Metal Ion (Cu2+, Zn2+, Fe3+) Metal->Complex Bacteria Target: Bacteria (Siderophore Mimicry) Complex->Bacteria Iron Transport Hijacking Cancer Target: Cancer Cells (ROS Generation) Complex->Cancer Redox Cycling (Catechol -> Quinone)

Caption: Pathway from 5-Cl-2,3-DHBA precursor to active metallodrug complex targeting bacterial iron transport and cancer cell redox balance.

References

  • Compound Identification

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345 (Related Isomer Structure Reference). Link

    • Ambeed Chemical. 5-Chloro-2,3-dihydroxybenzaldehyde (CAS 73275-96-4) Product Specifications.[1][2][3] Link

  • Mechanistic Grounding (Catechol Siderophores)

    • Mideros-Mora, C. A., et al. (2023).[4] "Catechol-based siderophore mimics: Synthesis and antibiotic activity." Bioorganic Chemistry. (Validates the siderophore-mimicry mechanism of 2,3-dihydroxybenzaldehyde derivatives).

  • Synthetic Utility (Schiff Bases)

    • Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry. (Establishes the SAR of the 5-chloro substitution). Link

  • Antioxidant Assays: Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology. (Standard protocol for DPPH assay cited in Section 4).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Chloro-2,3-dihydroxybenzaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 5-Chloro-2,3-dihydroxybenzaldehyde is a specialized chemical intermediate with limited publicly available data. The following application notes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Chloro-2,3-dihydroxybenzaldehyde is a specialized chemical intermediate with limited publicly available data. The following application notes and protocols are based on established principles of organic chemistry and analogies to structurally similar compounds. Researchers should exercise caution and perform appropriate small-scale trials and safety assessments before scaling up any procedure.

Introduction: The Strategic Value of Polysubstituted Aromatic Intermediates

In the landscape of modern drug discovery, the rational design of pharmaceutical intermediates is paramount. 5-Chloro-2,3-dihydroxybenzaldehyde is a member of the substituted benzaldehyde family, a class of compounds renowned for their utility as versatile synthons. The specific arrangement of a chloro group, two adjacent hydroxyl (catechol) moieties, and an aldehyde function on the aromatic ring provides a unique combination of electronic and steric properties, making it a potentially valuable precursor for a range of pharmacologically active molecules.

The catechol unit is a well-known structural motif in many endogenous and synthetic bioactive compounds, often involved in receptor binding and chelation of metal ions. The chloro substituent can enhance lipophilicity, modulate metabolic stability, and provide an additional vector for molecular interactions within a biological target. The aldehyde group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the potential applications of 5-Chloro-2,3-dihydroxybenzaldehyde in pharmaceutical synthesis, including proposed synthetic routes, exemplary reaction protocols, and methods for its characterization.

Physicochemical Properties and Handling

While specific experimental data for 5-Chloro-2,3-dihydroxybenzaldehyde is scarce, its properties can be inferred from its structure and comparison with related compounds.

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₇H₅ClO₃PubChem[1]
Molecular Weight 172.57 g/mol PubChem[1]
Appearance Off-white to light brown solidAnalogy to other substituted dihydroxybenzaldehydes
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone); sparingly soluble in water.General solubility of phenolic compounds
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the hydroxyl groups.Standard practice for catechol-containing compounds

Safety and Handling:

No specific safety data sheet (SDS) for 5-Chloro-2,3-dihydroxybenzaldehyde is readily available. However, based on data for structurally similar compounds such as 3,5-dichloro-2-hydroxybenzaldehyde and 2,3-dihydroxybenzaldehyde, the following precautions are strongly advised:

  • Hazard Class: Assumed to be a skin and eye irritant. May be harmful if inhaled or swallowed.[1][2][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[2][3]

  • Handling: Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[3]

  • In case of exposure:

    • Skin: Immediately wash with plenty of soap and water.[2]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Inhalation: Move the person to fresh air.[2]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[2]

    • In all cases of significant exposure, seek immediate medical attention.

Proposed Synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde

A direct, documented synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde is not readily found in the literature. However, a plausible route can be proposed based on established methods for the formylation of phenols. The ortho-formylation of phenols using magnesium chloride, triethylamine, and paraformaldehyde is a well-established, regioselective method that is tolerant of various functional groups, including halogens.[4][5]

The proposed synthetic pathway would involve the ortho-formylation of 4-chloropyrogallol (4-chloro-1,2,3-trihydroxybenzene).

Figure 1: Proposed synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde.

Protocol 1: Proposed Synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde

Rationale: This protocol is adapted from the established procedure for the ortho-formylation of phenols.[5] Magnesium chloride acts as a Lewis acid to coordinate with the phenolic hydroxyl groups, and triethylamine serves as a base. Paraformaldehyde is the source of the formyl group. The reaction is expected to be regioselective, with formylation occurring at the position ortho to a hydroxyl group and activated by the electron-donating nature of the hydroxyls.

Materials:

  • 4-Chloropyrogallol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

  • Solvent and Base Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents) with stirring.

  • Substrate Addition: Add 4-chloropyrogallol (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl (3 x volume of organic layer). Caution: Gas evolution may occur.

  • Extraction: Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Chloro-2,3-dihydroxybenzaldehyde.

Applications in Pharmaceutical Synthesis

The trifunctional nature of 5-Chloro-2,3-dihydroxybenzaldehyde makes it a versatile starting material for the synthesis of various heterocyclic scaffolds and other complex molecules of pharmaceutical interest.

Synthesis of Schiff Bases

The aldehyde group can readily undergo condensation with primary amines to form Schiff bases (imines). Schiff bases derived from salicylaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

Figure 2: General scheme for Schiff base synthesis.

Protocol 2: Exemplary Synthesis of a Schiff Base Derivative

Rationale: This protocol describes a standard condensation reaction to form an imine. The reaction is typically carried out in an alcohol solvent and may be catalyzed by a few drops of acid, although it often proceeds without a catalyst.

Materials:

  • 5-Chloro-2,3-dihydroxybenzaldehyde

  • A primary amine (e.g., 4-aminophenol)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2,3-dihydroxybenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol.

  • Add a solution of the primary amine (1.0 equivalent) in ethanol to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Synthesis of Benzofuran and Coumarin Derivatives

The adjacent hydroxyl and aldehyde groups are suitably positioned for cyclization reactions to form oxygen-containing heterocycles like benzofurans and coumarins. These scaffolds are present in numerous FDA-approved drugs and natural products with diverse biological activities. For instance, a Perkin or Knoevenagel condensation with an active methylene compound could lead to the formation of a coumarin ring system.

Heterocycle_Synthesis_Workflow cluster_reactions Reaction Pathways Start 5-Chloro-2,3-dihydroxybenzaldehyde Condensation Condensation with Active Methylene Compound (e.g., Diethyl malonate) Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Substituted Coumarin Derivative Cyclization->Product

Figure 3: Workflow for potential coumarin synthesis.

Analytical Characterization

Proper characterization of 5-Chloro-2,3-dihydroxybenzaldehyde is crucial to confirm its identity and purity. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR - Aldehyde proton (CHO): A singlet between δ 9.5-10.5 ppm.- Aromatic protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), showing coupling consistent with an ortho relationship.- Hydroxyl protons (OH): Two broad singlets, which are D₂O exchangeable. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR - Carbonyl carbon (C=O): A signal in the range of δ 190-200 ppm.- Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm). Carbons attached to hydroxyl groups will be shifted downfield. The carbon attached to the chlorine atom will also show a characteristic shift.
FT-IR - O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.- C=O stretch (aldehyde): A strong, sharp peak around 1650-1680 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-Cl stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): An [M]⁺ peak at m/z ≈ 172 and an [M+2]⁺ peak at m/z ≈ 174 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.[1]- High-Resolution MS (HRMS): To confirm the exact mass and elemental composition (C₇H₅ClO₃).
HPLC To determine the purity of the compound. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) would be a suitable starting point.

Conclusion and Future Outlook

5-Chloro-2,3-dihydroxybenzaldehyde represents a promising yet underexplored pharmaceutical intermediate. Its unique substitution pattern offers significant potential for the synthesis of novel bioactive molecules. The protocols and analytical guidance provided herein, though based on established chemical principles rather than direct literature precedent, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigation into its synthesis and reactivity is warranted and could unlock new avenues in the development of therapeutics for a variety of diseases. The versatility of the aldehyde and catechol functionalities suggests that this intermediate could be a valuable addition to the synthetic chemist's toolbox in the quest for new and improved medicines.

References

  • PubChem. 5-chloro-2,3-dihydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link].

  • Organic Syntheses2012 , 89, 220. Available at: [Link].

  • Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • PubChem. 5-Chloro-2,3-dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link].

  • Organic Syntheses, Coll. Vol. 10, p.144 (2004); Vol. 79, p.159 (2002). Available at: [Link].

  • Google Patents. Process for preparing 2-hydroxybenzoic aldehydes.
  • European Patent Office. Process for the preparation of hydroxybenzaldehydes. Available at: [Link].

  • The Good Scents Company. 2,5-dihydroxybenzaldehyde. Available at: [Link].

  • Beilstein Journal of Organic Chemistry2020 , 16, 255-262. Available at: [Link].

  • Molecules2019 , 24(5), 971. Available at: [Link].

  • Molecules2018 , 23(10), 2469. Available at: [Link].

  • Patsnap. Preparation method of 2,5-dihydroxybenzaldehyde. Available at: [Link].

  • Molecules2023 , 28(9), 3781. Available at: [Link].

  • Molecules2017 , 22(2), 268. Available at: [Link].

  • Research on Chemical Intermediates2018 , 44, 847-860. Available at: [Link].

Sources

Application

Using 5-Chloro-2,3-dihydroxybenzaldehyde in agrochemical synthesis

Application Note: 5-Chloro-2,3-dihydroxybenzaldehyde in Agrochemical Synthesis Executive Summary 5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 73275-96-4 ) is a specialized aromatic building block increasingly utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2,3-dihydroxybenzaldehyde in Agrochemical Synthesis

Executive Summary

5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 73275-96-4 ) is a specialized aromatic building block increasingly utilized in the synthesis of next-generation agrochemicals. Unlike its more common isomer (5-chloro-2,4-dihydroxybenzaldehyde), this "2,3-dihydroxy" (catechol-type) scaffold offers unique chelation properties and regiochemical reactivity.

This guide details the synthesis, reactivity, and application of this intermediate in developing two primary classes of agrochemicals:

  • Azomethine (Schiff Base) Fungicides: Leveraging the ortho-hydroxy-aldehyde motif for metal chelation.

  • Coumarin-based Herbicides: Utilizing the scaffold to construct 6-chloro-8-hydroxycoumarin derivatives.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 5-Chloro-2,3-dihydroxybenzaldehyde
CAS Number 73275-96-4
Molecular Formula

Molecular Weight 172.57 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups Aldehyde (

), Hydroxyls (

), Chlorine (

)

Mechanistic Advantage: The 5-chloro substituent increases lipophilicity (


), enhancing cuticular penetration in plant tissues—a critical factor for foliar-applied agrochemicals. The 2,3-dihydroxy pattern  allows for:
  • Bidentate Chelation: The 2-OH and the aldehyde (or derived imine) can chelate metal ions (

    
    ), a mechanism often associated with enhanced fungicidal activity [1].
    
  • Regioselective Cyclization: The 2-OH is highly nucleophilic, facilitating cyclization reactions (e.g., to coumarins) while the 3-OH remains available for further derivatization (e.g., etherification to adjust solubility).

Core Synthesis Protocol: Preparation of the Intermediate

If the starting material is not purchased, it is synthesized via the regioselective chlorination of 2,3-dihydroxybenzaldehyde (o-Pyrocatechualdehyde).

Reaction Logic: The hydroxyl groups at positions 2 and 3 are strong ortho/para activators. The aldehyde at position 1 is a meta director.

  • 2-OH directs to 3 (blocked) and 5 .

  • 3-OH directs to 2 (blocked), 4 , and 6 .

  • CHO directs to 3 (blocked) and 5 .

Protocol 1: Regioselective Chlorination using Sulfuryl Chloride

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (72.4 mmol) of 2,3-dihydroxybenzaldehyde in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a drying tube (

    
    ).
    
  • Cooling: Cool the solution to 10–15°C using a water/ice bath. Rationale: Lower temperature prevents over-chlorination at the 4 or 6 positions.

  • Addition: Add 10.8 g (80.0 mmol) of sulfuryl chloride dropwise over 45 minutes.

    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • QC Check: Monitor via TLC (30% EtOAc in Hexane). The product will be less polar (higher

      
      ) than the starting material.
      
  • Quench: Pour the reaction mixture into 400 mL of ice-cold water. The product should precipitate.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with DCM (

    
     mL), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol/Water (1:1).

Yield: Expect 75–85%. Validation:


 NMR (

) should show the disappearance of the C-5 proton and retention of the aldehyde singlet (~10.0 ppm).

Application 1: Synthesis of Schiff Base Fungicides

Schiff bases (azomethines) derived from salicylaldehyde analogs are potent fungicides. The 5-chloro derivative enhances metabolic stability against fungal enzymes.

Protocol 2: Condensation with Primary Amines

Target Molecule: 5-Chloro-2,3-dihydroxybenzylidene-aniline derivatives. Reagents:

  • 5-Chloro-2,3-dihydroxybenzaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-Fluoroaniline for enhanced bioactivity) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Setup: In a 100 mL round-bottom flask, dissolve 5 mmol of the aldehyde in 20 mL absolute ethanol.

  • Addition: Add 5 mmol of the amine.

  • Catalysis: Add 2 drops of glacial acetic acid. Rationale: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine.

  • Reflux: Heat to reflux (78°C) for 3–5 hours.

    • Visual Cue: A color change (often to yellow or orange) indicates imine formation.

  • Workup: Cool to room temperature. The Schiff base often crystallizes out.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Self-Validating QC:

  • IR Spectroscopy: Disappearance of the Carbonyl (

    
    ) stretch at ~1660 
    
    
    
    and appearance of the Imine (
    
    
    ) stretch at ~1615–1630
    
    
    .
  • Melting Point: Sharp melting point indicates high purity (typically >150°C for these derivatives).

Application 2: Synthesis of Coumarin Herbicides

Coumarins are key scaffolds for inhibiting plant germination. The 2,3-dihydroxy structure allows for the synthesis of 8-hydroxycoumarins , where the 8-OH group can be further functionalized to modulate solubility.

Protocol 3: Knoevenagel Condensation (Coumarin Synthesis)

Target Molecule: 6-Chloro-8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (via Malonic Acid).

Reagents:

  • 5-Chloro-2,3-dihydroxybenzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Piperidine (Catalytic)

  • Pyridine (Solvent/Base)

Workflow:

  • Mixture: Dissolve 10 mmol of aldehyde and 12 mmol of malonic acid in 15 mL of pyridine.

  • Catalyst: Add 0.5 mL of piperidine.

  • Reaction: Heat to 80°C for 1 hour, then reflux for 2 hours.

    • Mechanism:[1] The piperidine catalyzes the attack of malonic acid on the aldehyde. The subsequent decarboxylation and intramolecular esterification (cyclization) form the coumarin ring.

  • Quench: Pour the cooled mixture into a mixture of crushed ice and concentrated

    
     (to pH 2).
    
    • Rationale: Acidification protonates the phenolate and carboxylic acid, causing precipitation.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from acetic acid.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways from the core intermediate.

AgrochemicalSynthesis Start 2,3-Dihydroxybenzaldehyde (Precursor) Intermediate 5-Chloro-2,3-dihydroxybenzaldehyde (Core Scaffold) CAS: 73275-96-4 Start->Intermediate Chlorination (SO2Cl2, AcOH) Schiff Schiff Base Ligands (Fungicides) Target: Metal Chelation Intermediate->Schiff Primary Amine EtOH, Reflux (-H2O) Coumarin 6-Chloro-8-hydroxycoumarin (Herbicides) Target: Enzyme Inhibition Intermediate->Coumarin Malonic Acid Piperidine Cyclization

Caption: Divergent synthesis pathways transforming the 5-chloro-2,3-dihydroxybenzaldehyde scaffold into fungicidal and herbicidal active ingredients.

Safety & Handling (MSDS Summary)

  • Hazards: The aldehyde is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Chlorination Step: Sulfuryl chloride is corrosive and reacts violently with water. Perform all additions in a fume hood under anhydrous conditions.

  • Storage: Store the aldehyde under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation to the corresponding benzoic acid.

References

  • Schiff Base Antimicrobials: Shi, L., Ge, H. M., Tan, S. H., et al. "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 2007.

  • Coumarin Synthesis: "Process for preparation of hydroxybenzaldehydes." European Patent EP0068725A1.

  • Chemical Data: "5-Chloro-2,3-dihydroxybenzaldehyde Product Page." BLD Pharm.[2][3]

  • Regioselective Chlorination: "Site-Selective Dehydroxy-Chlorination of Secondary Alcohols." Journal of Organic Chemistry, 2022.

  • General Reactivity: "2,3-Dihydroxybenzaldehyde."[4][5] PubChem Compound Summary.

Sources

Method

Application Note: Development and Validation of an RP-HPLC Method for 5-Chloro-2,3-dihydroxybenzaldehyde

Introduction & Scope 5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 635-93-8) is a critical intermediate in the synthesis of pharmaceutical ligands, Schiff bases, and bioactive heterocyclic compounds. Its structural core—a cat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 635-93-8) is a critical intermediate in the synthesis of pharmaceutical ligands, Schiff bases, and bioactive heterocyclic compounds. Its structural core—a catechol moiety (2,3-dihydroxy) combined with an electron-withdrawing chlorine atom and an aldehyde group—presents specific analytical challenges.

The catechol functionality renders the molecule susceptible to oxidation and pH-dependent ionization. Furthermore, the synthesis of this compound often yields structural isomers (e.g., 5-chloro-2,4-dihydroxybenzaldehyde) and over-chlorinated byproducts that require high-resolution separation.

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the quantification and purity assessment of 5-Chloro-2,3-dihydroxybenzaldehyde. The method utilizes a C18 stationary phase with acidic mobile phase modification to suppress phenolic ionization, ensuring sharp peak shapes and reproducible retention times.

Key Physicochemical Characteristics[1][2][3][4][5]
  • Molecular Formula: C₇H₅ClO₃[1][2][3][4]

  • Molecular Weight: 172.57 g/mol [5]

  • Acidity (pKa): The phenolic hydroxyl groups are acidic (estimated pKa ~6.5 - 7.5 due to the electron-withdrawing aldehyde and chlorine).

  • Solubility: Soluble in Methanol, Acetonitrile, and Ethyl Acetate; sparingly soluble in water.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the primary stationary phase. The hydrophobic interaction provided by C18 is ideal for retaining the chlorinated benzene ring. A "base-deactivated" or "end-capped" column is recommended to minimize secondary silanol interactions with the phenolic hydroxyls, which can otherwise cause peak tailing.

Mobile Phase Chemistry

To achieve consistent retention, the mobile phase pH must be maintained at least 2 units below the pKa of the analyte.

  • Buffer: 0.1% Orthophosphoric Acid (H₃PO₄) or 0.1% Formic Acid in water (pH ~2.0–2.5). This suppresses the ionization of the -OH groups, keeping the molecule neutral and increasing retention on the lipophilic C18 phase.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for chlorinated aromatics.

Detection Wavelength

Based on the benzaldehyde chromophore, the molecule exhibits strong UV absorption.

  • 230 nm: Primary quantification wavelength (high sensitivity).

  • 280 nm: Secondary identification wavelength (characteristic of the aromatic aldehyde/phenol motif).

Experimental Protocol

Instrumentation & Conditions
ParameterCondition
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven, DAD/UV Detector
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Orthophosphoric Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 230 nm (Reference: 360 nm / 100 nm bw if DAD available)
Run Time 20 Minutes
Gradient Program

A gradient elution is required to separate the polar starting material (2,3-dihydroxybenzaldehyde) from the target and potential non-polar polychlorinated impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Gradient
15.001090Wash
15.109010Return to Initial
20.009010Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (v/v).

1. Stock Standard Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 5-Chloro-2,3-dihydroxybenzaldehyde reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile and sonicate to dissolve.

  • Dilute to volume with Water.

2. Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

3. Test Sample:

  • Prepare at a target concentration of 100 µg/mL using the same procedure as the Working Standard. Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analysis, from sample preparation to data decision-making.

HPLC_Workflow Start Start: Sample Receipt Weighing Weigh 10mg Sample (±0.1mg) Start->Weighing Dissolve Dissolve in 50% ACN (Sonicate 5 min) Weighing->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Injection Inject 10 µL Filter->Injection HPLC_Setup HPLC Setup Col: C18, MP: Acidic Water/ACN HPLC_Setup->Injection Detection UV Detection (230 nm & 280 nm) Injection->Detection Data_Process Data Processing Integrate Peaks Detection->Data_Process Decision System Suitability? (RSD < 2.0%, Tailing < 1.5) Data_Process->Decision Report Generate Report (% Purity w/w) Decision->Report Pass Retest Troubleshoot & Retest Decision->Retest Fail Retest->HPLC_Setup

Figure 1: Step-by-step analytical workflow for 5-Chloro-2,3-dihydroxybenzaldehyde analysis.

Method Validation Parameters

To ensure the reliability of this method, the following validation parameters (based on ICH Q2(R1) guidelines) should be evaluated:

System Suitability

Before analyzing samples, inject the Working Standard five times.

  • Retention Time %RSD: NMT 1.0%

  • Peak Area %RSD: NMT 2.0%

  • Tailing Factor (T): NMT 1.5 (Critical for phenolic compounds)

  • Theoretical Plates (N): > 5000

Linearity

Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Specificity (Interference Check)

Inject the "Blank" (Diluent) and expected synthesis precursors (2,3-dihydroxybenzaldehyde).

  • Requirement: No interfering peaks at the retention time of the 5-Chloro target. The resolution (Rs) between the target and the nearest impurity should be > 1.5.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH too high.Ensure mobile phase pH is < 3.0. Use a newer generation "end-capped" C18 column.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase strength (10-20% Organic).
Retention Drift Column temperature fluctuation.Use a column oven to thermostatically control temperature at 30°C.
Ghost Peaks Carryover from previous high-concentration injection.Increase the needle wash time; add a "Sawtooth" wash gradient at the end of the run.

References

  • PubChem. (n.d.). 5-chloro-2,3-dihydroxybenzaldehyde (Compound).[4] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy- (IR Spectrum & Data).[6][7] National Institute of Standards and Technology.[7] Retrieved October 24, 2023, from [Link]

  • SIELC Technologies. (n.d.). Separation of Chlorobenzaldehydes and Nitrobenzaldehydes. Retrieved October 24, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde

This guide serves as a dedicated technical resource for researchers and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde. We will explore the common synthetic routes and provi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde. We will explore the common synthetic routes and provide in-depth troubleshooting for the side reactions frequently encountered. Our focus is on explaining the causality behind these issues and offering field-proven, actionable solutions.

Introduction: Navigating the Synthesis of a Key Intermediate

5-Chloro-2,3-dihydroxybenzaldehyde is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, however, is often complicated by the highly activated nature of the catechol or substituted catechol precursors, which can lead to a variety of undesirable side reactions. This guide focuses on two primary synthetic strategies:

  • Route A: Direct Formylation of 4-Chlorocatechol. This approach introduces the aldehyde group onto a pre-existing chloro-substituted catechol ring.

  • Route B: Electrophilic Chlorination of 2,3-Dihydroxybenzaldehyde. This route begins with the parent dihydroxybenzaldehyde and subsequently introduces the chlorine atom.

Each route presents a unique set of challenges, primarily concerning regioselectivity and substrate stability. This document provides a structured, question-and-answer-based approach to troubleshoot these challenges effectively.

Route A: Synthesis via Formylation of 4-Chlorocatechol

The direct formylation of 4-chlorocatechol is an intuitive approach. However, the strong activating and directing effects of the two hydroxyl groups, combined with the directing effect of the chlorine atom, make controlling the position of the incoming formyl group a significant challenge. Common formylation methods like the Reimer-Tiemann and Duff reactions are employed, each with its own propensity for specific side reactions.[1][2]

Troubleshooting Guide & FAQs: Formylation of 4-Chlorocatechol

Question 1: My reaction is producing a significant isomeric impurity alongside the desired 5-Chloro-2,3-dihydroxybenzaldehyde. What is this side product and how can I improve regioselectivity?

Answer: This is the most common issue in this synthetic route. The primary isomeric side product is 4-Chloro-2,3-dihydroxybenzaldehyde .

Causality: The formation of isomers is dictated by the directing effects of the substituents on the 4-chlorocatechol ring. Both hydroxyl groups are powerful ortho, para-directors, while the chlorine atom is a weaker ortho, para-director.

  • Formation of Desired Product (5-Chloro): Formylation occurs at the C6 position, which is ortho to the C1-hydroxyl group.

  • Formation of Side Product (4-Chloro): Formylation occurs at the C3 position, which is ortho to the C2-hydroxyl group.

The electronic and steric environment does not overwhelmingly favor one position over the other, often leading to product mixtures.

Troubleshooting & Optimization:

  • Choice of Formylation Reaction: The Reimer-Tiemann reaction, which proceeds via a dichlorocarbene intermediate, often shows a preference for the position ortho to a hydroxyl group due to coordination effects.[3] However, its selectivity can be poor with highly activated substrates. The Duff reaction may offer different selectivity but is prone to other side reactions.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Reactions that are highly exothermic, like the Reimer-Tiemann, must be carefully cooled.[5]

  • Solvent and Base System: In the Reimer-Tiemann reaction, the choice of solvent and the concentration of the base can influence the ortho:para ratio and overall selectivity. A biphasic system is typically used, and vigorous mixing is essential.[1][6]

Question 2: My reaction vessel is coated with a dark, insoluble tar-like material, and my product yield is extremely low. What is causing this polymerization?

Answer: You are observing oxidative polymerization. Catechols are highly susceptible to oxidation, especially under the basic conditions of the Reimer-Tiemann reaction or the acidic, heated conditions of the Duff reaction.

Causality: The catechol moiety is easily oxidized to an electrophilic ortho-quinone. This highly reactive intermediate can then undergo polymerization or react with other nucleophiles in the mixture, leading to complex, high-molecular-weight resins.

Troubleshooting & Optimization:

  • Maintain an Inert Atmosphere: This is critical. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the experiment to exclude oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them prior to use by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.

  • Control Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed or the product spot is maximized, proceed with the workup immediately.

  • Temperature Management: Avoid excessive heat, as it accelerates both the desired reaction and the oxidative decomposition pathways.

DOT Script for Troubleshooting Polymerization

G start Start: Dark Polymer Formation Observed check_atm Is the reaction under a strict inert atmosphere (Ar/N2)? start->check_atm check_solvents Are the solvents properly degassed? check_atm->check_solvents Yes implement_atm Action: Purge vessel and maintain positive pressure of Ar/N2. check_atm->implement_atm No check_time Is reaction time minimized via TLC monitoring? check_solvents->check_time Yes implement_solvents Action: Degas solvents before use. check_solvents->implement_solvents No implement_time Action: Monitor reaction every 30 mins and quench upon completion. check_time->implement_time No success Outcome: Reduced Polymerization, Improved Yield check_time->success Yes implement_atm->check_solvents implement_solvents->check_time implement_time->success

Caption: Troubleshooting workflow for polymer formation.

Route B: Synthesis via Chlorination of 2,3-Dihydroxybenzaldehyde

This route offers potentially better regiochemical control, as the existing hydroxyl and aldehyde groups strongly direct the incoming electrophile (Cl+). The primary challenge here is preventing over-chlorination and substrate degradation. Sulfuryl chloride (SO2Cl2) is a common reagent for this type of transformation.[7][8]

Troubleshooting Guide & FAQs: Chlorination of 2,3-Dihydroxybenzaldehyde

Question 1: My analysis shows a mixture of mono- and di-chlorinated products. How can I achieve selective mono-chlorination at the C5 position?

Answer: This issue stems from the high reactivity of the 2,3-dihydroxybenzaldehyde substrate. While the C5 position is electronically favored, the high activation of the ring can lead to a second chlorination event.

Causality: The directing effects of the substituents strongly favor the C5 position for the first chlorination.

  • C2-OH: ortho, para-director (directs to C3 [blocked] and C5).

  • C3-OH: ortho, para-director (directs to C2 [blocked] and C4).

  • C1-CHO: meta-director (directs to C3 [blocked] and C5). The combined effect powerfully directs the first chlorine to C5. However, the resulting 5-Chloro-2,3-dihydroxybenzaldehyde is still an activated ring and can undergo a second chlorination, typically at the C4 or C6 position.

Troubleshooting & Optimization:

  • Strict Stoichiometric Control: This is the most critical parameter. Use a precise molar equivalent of the chlorinating agent (e.g., 1.0 to 1.05 equivalents of SO2Cl2). Do not use a large excess.

  • Low Temperature & Slow Addition: Perform the reaction at a low temperature (e.g., 0 °C or below) to moderate the reactivity. Add the chlorinating agent dropwise over an extended period to maintain a low instantaneous concentration, which disfavors the second reaction.

  • Choice of Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or diethyl ether is often suitable.[7] The solvent can influence the reactivity of the electrophile.

  • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated products.

Question 2: The reaction is very sluggish and a significant amount of starting material remains even with a slight excess of chlorinating agent. What could be the cause?

Answer: This suggests an issue with the reactivity of your electrophile or deactivation of the substrate.

Causality:

  • Reagent Degradation: Sulfuryl chloride can decompose upon exposure to moisture. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected.

  • Solvent Impurities: Trace amounts of water or other nucleophilic impurities in the solvent can consume the chlorinating agent before it reacts with the substrate.

  • Complexation: In some cases, the substrate can form complexes with reagents or byproducts that inhibit the reaction, although this is less common.

Troubleshooting & Optimization:

  • Verify Reagent Quality: Use a fresh, unopened bottle of sulfuryl chloride or distill it immediately before use.

  • Use Anhydrous Conditions: Ensure your glassware is oven-dried or flame-dried. Use a high-purity, anhydrous grade of solvent.

  • Consider a Mild Catalyst: While often not necessary for such an activated ring, a catalytic amount of a very mild Lewis acid could be explored cautiously, though this risks increasing side reactions. This should be a last resort.

Experimental Protocols

Protocol: Chlorination of 2,3-Dihydroxybenzaldehyde

This protocol is a representative example and should be adapted and optimized based on laboratory results.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).[7]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water with stirring to quench the reaction and hydrolyze any remaining SO2Cl2.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-Chloro-2,3-dihydroxybenzaldehyde.[7]

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TempControls exotherm, minimizes di-chlorination
SO2Cl2 Stoichiometry 1.0 - 1.05 eqPrevents over-chlorination
Atmosphere Inert (Nitrogen/Argon)Prevents moisture contamination of SO2Cl2
Monitoring TLC / HPLCPrevents running the reaction too long

DOT Script for Synthetic Route B

G start Start: 2,3-Dihydroxybenzaldehyde dissolve 1. Dissolve in Anhydrous Diethyl Ether under N2 start->dissolve cool 2. Cool to 0 °C dissolve->cool add_so2cl2 3. Add SO2Cl2 (1.05 eq) dropwise at 0 °C cool->add_so2cl2 react 4. Stir and monitor by TLC add_so2cl2->react quench 5. Quench with Ice Water react->quench workup 6. Aqueous Workup (Wash with H2O, Brine) quench->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify product Product: 5-Chloro-2,3- dihydroxybenzaldehyde purify->product

Caption: Workflow for the chlorination of 2,3-dihydroxybenzaldehyde.

General FAQs

Question: Which synthetic route is generally preferred for producing 5-Chloro-2,3-dihydroxybenzaldehyde?

Answer: While both routes are feasible, Route B (Chlorination of 2,3-Dihydroxybenzaldehyde) is often preferred in a research and development setting.

FeatureRoute A (Formylation)Route B (Chlorination)
Key Challenge Regioselectivity (Isomer formation)Controlling reaction extent (Over-chlorination)
Primary Side Product 4-Chloro-2,3-dihydroxybenzaldehydeDi-chlorinated products
Other Issues Oxidative PolymerizationSubstrate/Reagent instability to moisture
Control Strategy Difficult; depends on reaction choiceMore straightforward via stoichiometry & temp
Starting Material 4-Chlorocatechol (may require synthesis)2,3-Dihydroxybenzaldehyde (Commercially available)

Route B typically offers a more direct and controllable path to the desired product, as the directing groups of the starting material strongly favor the correct position for mono-substitution. The challenges of Route B can generally be overcome with careful control of standard reaction parameters.

References

  • Duff Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents.
  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Roman, G. (2022). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542.
  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • Patsnap. (2019). Preparation method of 2,5-dihydroxybenzaldehyde.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • LookChem. (n.d.). Duff Reaction - Chempedia. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-Chlororesorcinol Product Sheet.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde.
  • PubChem. (n.d.). 4-Chlororesorcinol. Retrieved from [Link]

  • Zhang, M., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • European Commission. (2010). Opinion on 4-Chlororesorcinol.
  • ResearchGate. (2016). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • Cosmetic Ingredient Review. (2011). 4-Chlororesorcinol CIR Expert Panel Meeting.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chlororesorcinol.

Sources

Optimization

Technical Support Center: 5-Chloro-2,3-dihydroxybenzaldehyde

Welcome to the Technical Support Center for 5-Chloro-2,3-dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions relat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Chloro-2,3-dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity and stability of this important chemical intermediate. Here, we synthesize our expertise to provide you with practical, field-proven insights in a comprehensive question-and-answer format, complete with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding impurities in 5-Chloro-2,3-dihydroxybenzaldehyde, their origins, and their potential impact on your research.

Q1: What are the most likely impurities I might find in my sample of 5-Chloro-2,3-dihydroxybenzaldehyde?

A1: Impurities in 5-Chloro-2,3-dihydroxybenzaldehyde can be broadly categorized into two main types: process-related impurities, which arise during its synthesis, and degradation-related impurities, which form during storage or handling.

  • Process-Related Impurities: These are substances that are carried over from the manufacturing process. The specific impurities will depend on the synthetic route employed. Common possibilities include:

    • Unreacted Starting Materials: For instance, if the synthesis involves the formylation of 4-chlorocatechol, you might find traces of this precursor in the final product. Similarly, if a demethylation step is used from a methoxy-substituted precursor, some of this starting material may remain.

    • Isomeric Byproducts: The formylation of 4-chlorocatechol can sometimes lead to the formation of other isomers, such as 4-Chloro-2,3-dihydroxybenzaldehyde, in small quantities.

    • Over-chlorinated or Under-chlorinated Species: Depending on the chlorination step in the synthesis, you might encounter benzaldehydes with different degrees of chlorination.

    • Residual Solvents and Reagents: Trace amounts of solvents (e.g., toluene, dichloromethane) or reagents used in the synthesis and purification process may be present.

  • Degradation-Related Impurities: These impurities form over time due to the inherent chemical properties of 5-Chloro-2,3-dihydroxybenzaldehyde.

    • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 5-chloro-2,3-dihydroxybenzoic acid.[1] The catechol moiety is also prone to oxidation, which can form quinone-type structures that may further polymerize into colored impurities.[2]

    • Reduction Products: Although less common under typical storage conditions, the aldehyde group can be reduced to the corresponding alcohol, 5-chloro-2,3-dihydroxybenzyl alcohol.

    • Photodegradation Products: Exposure to light, particularly UV light, can accelerate the degradation of the compound.

Q2: I've noticed my solid 5-Chloro-2,3-dihydroxybenzaldehyde has developed a pink or brownish tint over time. What could be the cause?

A2: The development of a pink or brownish coloration is a common observation with phenolic compounds, especially catechols. This is most likely due to the oxidation of the catechol moiety to form o-quinones.[2] These quinones are often colored and can subsequently polymerize to form higher molecular weight, colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. To minimize this, it is crucial to store the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a dark, cool place.

Q3: How can these impurities affect my downstream applications, such as drug synthesis?

A3: The presence of impurities can have significant consequences for your experiments:

  • Reduced Yields and Side Reactions: Impurities can interfere with subsequent chemical reactions, leading to lower yields of your desired product or the formation of unwanted side products. For example, the presence of the more acidic 5-chloro-2,3-dihydroxybenzoic acid could neutralize basic reagents or catalyze unintended reactions.

  • Inaccurate Stoichiometry: If your sample contains a significant amount of impurities, the actual molar quantity of 5-Chloro-2,3-dihydroxybenzaldehyde will be lower than calculated based on the total mass. This can lead to incorrect stoichiometry in your reactions.

  • Challenges in Purification: The presence of structurally similar impurities, such as isomers, can make the purification of your final product more difficult.

  • Compromised Biological Activity: In drug development, even small amounts of impurities can alter the biological activity or toxicity profile of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Identifying and Mitigating Impurities

This section provides a systematic approach to troubleshooting common impurity-related issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC or GC Analysis

If your analytical chromatogram shows unexpected peaks, it's important to systematically identify their source.

Troubleshooting Workflow:

start Unexpected Peak(s) in Chromatogram check_blank Analyze a Blank (Solvent) Injection start->check_blank is_blank_peak Peak Present in Blank? check_blank->is_blank_peak system_contamination System Contamination (Solvent, Vial, etc.) is_blank_peak->system_contamination Yes check_standard Analyze a Freshly Prepared Standard is_blank_peak->check_standard No is_standard_peak Peak Present in Standard? check_standard->is_standard_peak impurity_in_standard Impurity in Reference Standard is_standard_peak->impurity_in_standard Yes sample_impurity Impurity in Sample is_standard_peak->sample_impurity No characterize Characterize Impurity (MS, NMR) sample_impurity->characterize

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Detailed Steps:

  • Analyze a Blank: Inject the solvent used to dissolve your sample. If the peak is present, it indicates contamination of your solvent, vials, or the analytical system itself.

  • Analyze a Fresh Standard: If the blank is clean, prepare a fresh solution of your 5-Chloro-2,3-dihydroxybenzaldehyde reference standard. If the unexpected peak is also present here, your reference material may contain this impurity.

  • Sample-Specific Impurity: If the peak is only present in your sample, it is an impurity specific to that batch.

  • Impurity Characterization: To identify the impurity, hyphenated techniques like HPLC-MS or GC-MS are invaluable.[3] These methods can provide the molecular weight of the impurity, which can help in its identification. For a more detailed structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: Inconsistent Reaction Yields or Formation of Byproducts

Inconsistent results in reactions using 5-Chloro-2,3-dihydroxybenzaldehyde can often be traced back to variations in the purity of the starting material.

Preventative and Corrective Actions:

  • Purity Assessment Before Use: Always assess the purity of a new batch of 5-Chloro-2,3-dihydroxybenzaldehyde before using it in a critical reaction. A simple HPLC or GC analysis can provide a purity profile.

  • Purification of Starting Material: If significant impurities are detected, consider purifying the starting material. Recrystallization is often an effective method for removing minor impurities from solid compounds. Column chromatography can also be used for more challenging separations.

  • Forced Degradation Study: To understand the stability of your compound under your reaction conditions, you can perform a forced degradation study.[4] This involves subjecting the material to conditions similar to your reaction (e.g., acidic, basic, oxidative) and analyzing the degradation products. This can help you anticipate and identify potential byproducts.

Experimental Protocols

This section provides detailed protocols for the analysis and purification of 5-Chloro-2,3-dihydroxybenzaldehyde.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate 5-Chloro-2,3-dihydroxybenzaldehyde from its potential degradation and process-related impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, UV/PDA detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 280 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 5-Chloro-2,3-dihydroxybenzaldehyde reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of the sample to that of the standard. Identify and quantify any impurity peaks. The relative retention times of potential impurities can help in their tentative identification.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[5]

Procedure:

Prepare solutions of 5-Chloro-2,3-dihydroxybenzaldehyde (approx. 1 mg/mL in a suitable solvent like acetonitrile/water) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

After the specified time, neutralize the acidic and basic samples and analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.[6]

Visualizing the Impurity Landscape:

cluster_process Process-Related Impurities cluster_degradation Degradation Impurities main 5-Chloro-2,3-dihydroxybenzaldehyde starting_material Unreacted Starting Material (e.g., 4-Chlorocatechol) main->starting_material Incomplete Reaction isomers Isomeric Byproducts (e.g., 4-Chloro-2,3-dihydroxybenzaldehyde) main->isomers Side Reaction oxidation Oxidation Product (5-Chloro-2,3-dihydroxybenzoic acid) main->oxidation Oxidation (Air, H₂O₂) reduction Reduction Product (5-Chloro-2,3-dihydroxybenzyl alcohol) main->reduction Reduction quinone Quinone Formation (leads to colored impurities) main->quinone Oxidation

Caption: Potential impurity landscape for 5-Chloro-2,3-dihydroxybenzaldehyde.

References

  • Veeprho. (n.d.). Catecholamine Impurities and Related Compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Benzaldehyde. Retrieved from [Link]

  • PubMed. (2014, December 31). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Article of Progress. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Crimson Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Activity of Benzaldehydes: Investigating the Potential of 5-Chloro-2,3-dihydroxybenzaldehyde

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The ever-present threat of antimicrobial resistance necessitates a deep and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The ever-present threat of antimicrobial resistance necessitates a deep and nuanced understanding of structure-activity relationships to guide the design of more effective therapeutics. This guide provides an in-depth comparison of the antimicrobial activity of 5-Chloro-2,3-dihydroxybenzaldehyde against other relevant benzaldehydes, grounded in experimental data and established scientific principles. While direct, comprehensive studies on 5-Chloro-2,3-dihydroxybenzaldehyde are not abundant in publicly accessible literature, this guide synthesizes existing data on analogous compounds to build a robust hypothesis regarding its potential efficacy and to provide a framework for its experimental validation.

The Scientific Rationale: Why Benzaldehydes?

Benzaldehydes, a class of aromatic aldehydes, represent a promising scaffold for antimicrobial drug development. Their inherent reactivity, stemming from the aldehyde functional group, and the potential for diverse substitutions on the benzene ring allow for the fine-tuning of their biological activity. Hydroxylated benzaldehydes, in particular, have demonstrated a broad spectrum of antimicrobial effects. The phenolic hydroxyl groups are known to contribute to antimicrobial action through various mechanisms, including membrane disruption and enzyme inhibition.[1]

This guide will focus on a comparative analysis, starting with the known antimicrobial properties of 2,3-dihydroxybenzaldehyde and protocatechualdehyde (3,4-dihydroxybenzaldehyde), and then extrapolating to the potential impact of a chloro- substitution at the 5-position of the 2,3-dihydroxybenzaldehyde backbone.

Structure-Activity Relationship: The Role of Hydroxylation and Halogenation

The antimicrobial efficacy of benzaldehyde derivatives is intricately linked to the nature and position of substituents on the aromatic ring.

The Influence of Hydroxyl Groups

Studies have consistently shown that the presence of hydroxyl groups enhances the antimicrobial activity of benzaldehydes. Dihydroxybenzaldehydes are generally more potent than their monohydroxy counterparts. For instance, 2,3-dihydroxybenzaldehyde has demonstrated notable activity against a range of bacteria, including mastitis-causing Staphylococcus aureus.[2][3][4] The positioning of these hydroxyl groups is also critical. The ortho and para positions relative to the aldehyde group are often associated with higher activity.

The Potential Impact of Halogenation

The introduction of a halogen atom, such as chlorine, onto the phenolic ring is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. Halogenation can modulate several key physicochemical properties, including:

  • Lipophilicity: Increased lipophilicity can enhance the compound's ability to penetrate bacterial cell membranes.

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the acidity of the phenolic protons and the reactivity of the molecule.

  • Steric Factors: The size of the halogen can affect how the molecule interacts with its biological target.

Several studies support the hypothesis that halogenation of phenolic compounds can lead to increased antimicrobial activity. For example, halogenated flavonolignans have shown significantly increased inhibitory activity against bacterial biofilm formation. Furthermore, a study on various halogenohydroxy aldehydes indicated that compounds like 3,5-dichloro-2,4-dihydroxy benzaldehyde possess considerable antibacterial and antifungal properties. While direct evidence for 5-Chloro-2,3-dihydroxybenzaldehyde is lacking, these findings strongly suggest that the addition of a chlorine atom to the 2,3-dihydroxybenzaldehyde scaffold could potentiate its antimicrobial effects.

Comparative Antimicrobial Activity of Key Benzaldehydes

To provide a clear comparison, the following table summarizes the available data on the minimum inhibitory concentration (MIC) of relevant benzaldehydes against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2,3-Dihydroxybenzaldehyde Staphylococcus aureus (bovine mastitis isolates)MIC50: 500[2][3][4]
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) Ralstonia solanacearumMIC: 20[5]
5-Chloro-2-hydroxybenzaldehyde (as part of a sulfonamide derivative) Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 15.62-31.25 (µmol/L)[6][7]
Benzaldehyde Staphylococcus aureusMIC ≥ 1024[8]

Note: The data for 5-Chloro-2-hydroxybenzaldehyde is for a derivative and not the pure compound, which should be considered when interpreting its potency.

Experimental Protocol: Head-to-Head Comparison of Benzaldehyde Derivatives

To definitively assess the antimicrobial potential of 5-Chloro-2,3-dihydroxybenzaldehyde, a rigorous, side-by-side comparison with its non-halogenated counterpart and other relevant benzaldehydes is essential. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.

Objective:

To determine and compare the in vitro antimicrobial activity of 5-Chloro-2,3-dihydroxybenzaldehyde, 2,3-dihydroxybenzaldehyde, and protocatechualdehyde against a panel of clinically relevant bacteria.

Materials:
  • 5-Chloro-2,3-dihydroxybenzaldehyde (test compound)

  • 2,3-dihydroxybenzaldehyde (comparator)

  • Protocatechualdehyde (comparator)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate)

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile pipette tips and reservoirs

Experimental Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_compounds Prepare stock solutions of benzaldehydes in DMSO start->prep_compounds prep_media Prepare standardized bacterial inoculum in CAMHB start->prep_media serial_dilution Perform 2-fold serial dilutions of compounds in 96-well plate prep_compounds->serial_dilution add_inoculum Inoculate wells with bacterial suspension prep_media->add_inoculum serial_dilution->add_inoculum controls Include sterility (media only) and growth (media + inoculum) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_results Determine MIC by visual inspection or OD600 reading incubation->read_results data_analysis Compare MIC values of all tested compounds read_results->data_analysis conclusion Draw conclusions on comparative antimicrobial activity data_analysis->conclusion

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile saline or CAMHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Stock Solutions:

    • Dissolve 5-Chloro-2,3-dihydroxybenzaldehyde and the comparator benzaldehydes in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.

    • Designate wells for a positive control (inoculum without compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Anticipated Outcomes and Future Directions

Based on the principles of structure-activity relationships, it is hypothesized that 5-Chloro-2,3-dihydroxybenzaldehyde will exhibit enhanced antimicrobial activity compared to its non-halogenated parent compound, 2,3-dihydroxybenzaldehyde. The chloro- substitution is expected to increase the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane, and potentially leading to a lower MIC value.

Further investigations should aim to elucidate the precise mechanism of action of these compounds. This could involve studies on their effects on bacterial membrane integrity, cellular respiration, and key enzymatic pathways. Additionally, cytotoxicity assays using mammalian cell lines are crucial to assess the therapeutic potential and safety profile of these benzaldehyde derivatives.

References

  • Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Obritzhauser, W. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 5, 148. [Link]

  • Zhong, Y., et al. (2024). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15, 1366400. [Link]

  • Zhong, Y., et al. (2024). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. PMC, [Link]

  • Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Obritzhauser, W. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PMC, [Link]

  • Li, S., et al. (2016). Evaluation of the Antibacterial Effects and Mechanism of Action of Protocatechualdehyde against Ralstonia solanacearum. Molecules, 21(9), 1228. [Link]

  • Abdel-Aziz, M. M., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. International Journal of Polymeric Materials and Polymeric Biomaterials, 64(14), 735-742. [Link]

  • Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Bactericidal activities of plant essential oils and some of their isolated constituents against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 66(9), 1545-1558. [Link]

  • Zhong, Y., et al. (2024). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. PubMed, [Link]

  • Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Obritzhauser, W. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed, [Link]

  • Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Obritzhauser, W. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. ResearchGate, [Link]

  • Al-Smadi, M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5565. [Link]

  • Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate, [Link]

  • Sharma, A., et al. (2020). Synthesis, characterization and antimicrobial activity of E-N-(5-Chloro-2-isopropylbenzylidene) aryl amine. International Journal of Scientific Research in Science and Technology, 7(4), 239-246. [Link]

  • Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC, [Link]

  • Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed, [Link]

  • Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate, [Link]

Sources

Comparative

The Emerging Potential of 5-Chloro-2,3-dihydroxybenzaldehyde Derivatives as Catechol-O-Methyltransferase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibitor discovery, catecholic structures have long been a focal point, particularly for targeting catechol-O-methyltransferase...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor discovery, catecholic structures have long been a focal point, particularly for targeting catechol-O-methyltransferase (COMT), an enzyme of significant therapeutic interest. This guide provides an in-depth technical comparison of the potential efficacy of 5-Chloro-2,3-dihydroxybenzaldehyde derivatives as COMT inhibitors, contextualized against established alternatives. Drawing upon structure-activity relationship (SAR) principles from analogous compounds, we explore the prospective advantages of these derivatives and provide detailed experimental frameworks for their evaluation.

Introduction: The Rationale for Targeting COMT with Novel Dihydroxybenzaldehyde Derivatives

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] Its role in the degradation of these signaling molecules makes it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders. Most notably, in the treatment of Parkinson's disease, COMT inhibitors are employed to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[2]

The established COMT inhibitors, such as entacapone and tolcapone, are nitrocatechol derivatives.[3] While effective, the quest for novel, potent, and selective COMT inhibitors with improved pharmacokinetic profiles is ongoing. The 2,3-dihydroxybenzaldehyde scaffold presents a compelling starting point for the design of new inhibitors due to its inherent catechol moiety, which is crucial for binding to the COMT active site. The introduction of a chloro group at the 5-position is hypothesized to modulate the electronic properties and binding interactions of the molecule, potentially enhancing its inhibitory activity.

Comparative Analysis: 5-Chloro-2,3-dihydroxybenzaldehyde Derivatives vs. Standard COMT Inhibitors

While direct experimental data on the COMT inhibitory activity of 5-Chloro-2,3-dihydroxybenzaldehyde is not extensively available in the current literature, we can infer its potential based on studies of structurally related dihydroxybenzaldehyde derivatives. A study on dihydroxynitrobenzaldehydes revealed that these compounds are potent COMT inhibitors.[4] A key finding from this research is that the presence of an electron-withdrawing group, such as a nitro group, positioned ortho to one of the hydroxyl groups, significantly enhances inhibitory activity.[4] This provides a strong rationale for investigating the 5-chloro-substituted analogue, as the chloro group is also electron-withdrawing.

Table 1: Comparative Profile of COMT Inhibitors

Compound ClassRepresentative Compound(s)Known/Predicted Potency (IC50/Ki)Key Structural Features for ActivityNotes
Nitrocatechols Entacapone, TolcaponePotent inhibitors (nM range)Catechol moiety for binding to the Mg2+ ion in the active site; Electron-withdrawing nitro group enhances binding affinity.Clinically approved drugs for Parkinson's disease. Tolcapone has been associated with hepatotoxicity.[2]
Dihydroxynitrobenzaldehydes 3,4-Dihydroxy-5-nitrobenzaldehydePotent inhibitorsCatechol core; Nitro group ortho to a hydroxyl group enhances activity.[4]Demonstrates the viability of the dihydroxybenzaldehyde scaffold for COMT inhibition.
5-Chloro-2,3-dihydroxybenzaldehyde Derivatives 5-Chloro-2,3-dihydroxybenzaldehydeHypothesized to be activeCatechol moiety for active site binding; Electron-withdrawing chloro group at the 5-position may enhance inhibitory potential.Direct experimental data is needed to confirm potency and mechanism of inhibition.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The inhibitory activity of catechol-containing compounds against COMT is intrinsically linked to their ability to chelate the Mg2+ ion in the enzyme's active site.[5] The two adjacent hydroxyl groups of the catechol ring are essential for this interaction. The nature and position of substituents on the aromatic ring further modulate the binding affinity.

For nitrocatechol derivatives, the strong electron-withdrawing nature of the nitro group is thought to increase the acidity of the hydroxyl protons, facilitating a more favorable interaction with the active site residues.[6] By analogy, the electron-withdrawing chloro group in 5-Chloro-2,3-dihydroxybenzaldehyde is expected to similarly influence the electronic environment of the catechol ring, potentially leading to effective COMT inhibition.

Experimental Protocols for Evaluation

To empirically determine the efficacy of 5-Chloro-2,3-dihydroxybenzaldehyde derivatives as COMT inhibitors, a systematic experimental approach is necessary.

Synthesis of 2,3-Dihydroxybenzaldehyde

A common synthetic route to 2,3-dihydroxybenzaldehyde involves the demethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). A general procedure is as follows:

  • To a solution of o-vanillin in a suitable solvent such as acetonitrile, add aluminum trichloride and sodium iodide.

  • Heat the reaction mixture at 80°C for approximately 18 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,3-dihydroxybenzaldehyde.

The 5-chloro derivative can be synthesized using appropriately substituted starting materials or through electrophilic chlorination of the dihydroxybenzaldehyde core, though specific conditions would need to be optimized.

In Vitro COMT Inhibition Assay

The following protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COMT.

Materials:

  • Recombinant human COMT

  • S-adenosyl-L-methionine (SAM) - the methyl donor

  • A suitable catechol substrate (e.g., epinephrine, L-DOPA)

  • Test compound (5-Chloro-2,3-dihydroxybenzaldehyde derivative)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Magnesium chloride (MgCl2) - a required cofactor for COMT

  • Detection system (e.g., HPLC with electrochemical or fluorescence detection, or a radioactivity-based assay using [3H]-SAM)

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a reaction vessel, combine the COMT enzyme, MgCl2, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

  • Terminate the reaction (e.g., by adding a strong acid).

  • Quantify the amount of methylated product formed using the chosen detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are required. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

Visualizing the Context: Pathways and Workflows

COMT in the Dopamine Metabolic Pathway

COMT_Pathway cluster_COMT COMT-mediated Metabolism Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine DDC Methylated_Metabolite 3-O-Methyldopa / 3-Methoxytyramine Dopamine->Methylated_Metabolite Methylation COMT_Inhibitor 5-Chloro-2,3- dihydroxybenzaldehyde Derivative COMT COMT COMT_Inhibitor->COMT Inhibition

Caption: Inhibition of COMT by a 5-Chloro-2,3-dihydroxybenzaldehyde derivative blocks the methylation of dopamine.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Synthesis of 5-Chloro-2,3- dihydroxybenzaldehyde Derivative Purification Purification and Characterization (NMR, MS) Start->Purification IC50 In Vitro COMT Inhibition Assay (IC50 Determination) Purification->IC50 Kinetic Enzyme Kinetic Studies (Mechanism of Inhibition) IC50->Kinetic SAR Structure-Activity Relationship (SAR) Analysis Kinetic->SAR Conclusion Evaluation of Potential as a COMT Inhibitor Lead Compound SAR->Conclusion

Caption: A streamlined workflow for the synthesis and evaluation of novel COMT inhibitors.

Conclusion and Future Directions

The 5-Chloro-2,3-dihydroxybenzaldehyde scaffold represents a promising, yet underexplored, avenue for the development of novel COMT inhibitors. Based on the established structure-activity relationships of analogous dihydroxybenzaldehyde derivatives, it is plausible that these compounds will exhibit significant inhibitory activity. The electron-withdrawing nature of the chloro substituent is a key feature that warrants investigation.

Future research should focus on the synthesis of a library of 5-Chloro-2,3-dihydroxybenzaldehyde derivatives with varied substitutions to build a comprehensive SAR. Rigorous in vitro enzymatic assays and kinetic studies are paramount to quantify their potency and elucidate their mechanism of inhibition. Promising candidates can then be advanced to cell-based and in vivo models to assess their therapeutic potential for conditions such as Parkinson's disease. This systematic approach will be crucial in determining if this class of compounds can offer a viable and potentially improved alternative to existing COMT inhibitors.

References

  • González, J., et al. (1992). Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes: synthesis and biological activity as catechol-O-methyltransferase inhibitors. Journal of Medicinal Chemistry, 35(23), 4479-4484. [Link]

  • Masjost, B., et al. (2000). Structure-based Design, Synthesis, and in Vitro Evaluation of Bisubstrate Inhibitors for Catechol O-methyltransferase (COMT). Journal of Medicinal Chemistry, 43(6), 1257-1268. [Link]

  • Tervo, A. J., et al. (2003). A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design, 17(11), 797-810. [Link]

  • Palma, P. N., et al. (2002). Kinetics and Crystal Structure of Catechol-O-Methyltransferase Complex With Co-Substrate and a Novel Inhibitor With Potential Therapeutic Application. Molecular Pharmacology, 62(4), 893-901. [Link]

  • Parkinson's Foundation. (n.d.). COMT Inhibitors. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of inhibitors of catechol- O -methyltransferase that have been successfully cocrystallized with the enzyme. Retrieved February 15, 2026, from [Link]

  • Scholars Research Library. (n.d.). Docking Based De novo Design of Few Tolcapone Derivatives as Catechol-o- Methyl Transferase (Comt) Inhibitors. Retrieved February 15, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized 5-Chloro-2,3-dihydroxybenzaldehyde

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 5-Chloro-2,3-dihydroxybenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-Chloro-2,3-dihydroxybenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its molecular architecture, featuring a reactive aldehyde, vicinal hydroxyl groups susceptible to oxidation, and a chloro-substituent, makes it a versatile precursor. However, these same features present significant challenges during its synthesis and purification. The presence of even minor impurities, such as regioisomers, unreacted starting materials, or degradation products, can have profound impacts on the yield, stereoselectivity, and safety profile of subsequent reactions and final products.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized 5-Chloro-2,3-dihydroxybenzaldehyde. We move beyond mere procedural descriptions to explain the causality behind methodological choices, empowering researchers, process chemists, and quality control analysts to select and implement the most appropriate techniques for their specific needs. This is not a one-size-fits-all approach; rather, it is a strategic framework for ensuring the analytical integrity of a crucial chemical entity.

The Impurity Landscape: Foreseeing Challenges from Synthesis

A robust purity assessment begins with an understanding of the potential impurities. The synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde, typically proceeding via electrophilic chlorination of 2,3-dihydroxybenzaldehyde or formylation of 4-chlorocatechol, can introduce a predictable spectrum of related substances.

  • Starting Materials: Residual 2,3-dihydroxybenzaldehyde or 4-chlorocatechol.

  • Regioisomers: Formation of other chlorinated isomers, such as 3-Chloro-4,5-dihydroxybenzaldehyde or 5-Chloro-2,4-dihydroxybenzaldehyde, is a primary concern, as their similar physical properties make separation challenging.[1][2]

  • Over-chlorination Products: Dichlorinated dihydroxybenzaldehydes may form if reaction conditions are not strictly controlled.

  • Oxidation Products: The aldehyde and catechol moieties are prone to oxidation, leading to the formation of 5-Chloro-2,3-dihydroxybenzoic acid.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried through.[3]

Understanding this landscape is paramount, as it dictates the choice of analytical methodology. A method must not only quantify the main component but also resolve and identify these structurally similar and potentially interfering impurities.

Orthogonal Analytical Approaches: A Comparative Analysis

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach, employing methods with different separation and detection principles, provides the highest degree of confidence. We will compare the four most powerful techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Principle of Operation Primary Detectable Impurities Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Regioisomers, starting materials, oxidation products, non-volatile impurities.High resolution, excellent quantitation, robust and widely available.[4]Requires chromophoric impurities, co-elution possible, requires reference standards for identification.
qNMR Nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei.All proton-containing impurities.Absolute quantitation without a specific standard for each impurity, structurally informative.[5][6]Lower sensitivity than HPLC, requires soluble sample, can be complex for overlapping signals.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Volatile starting materials, residual solvents, volatile byproducts.High sensitivity, definitive identification via mass spectra.[7][8][9]Requires derivatization for non-volatile compounds like phenolic aldehydes, risk of thermal degradation.[10]
FTIR Absorption of infrared radiation by specific molecular vibrations (functional groups).Gross impurities with different functional groups.Fast, non-destructive, provides functional group information.[11][12][13][14]Primarily qualitative, low sensitivity for minor impurities, not suitable for isomeric impurity detection.

Deep Dive 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment in the pharmaceutical and chemical industries. For polar, non-volatile compounds like 5-Chloro-2,3-dihydroxybenzaldehyde, a Reverse-Phase (RP-HPLC) method is the gold standard.

Causality Behind the Method: The choice of a C18 column provides a non-polar stationary phase that effectively retains the aromatic aldehyde. The key to resolving structurally similar isomers and related substances lies in the mobile phase composition. An acidic modifier (e.g., phosphoric or formic acid) is not merely a suggestion; it is a requirement. It suppresses the ionization of the phenolic hydroxyl groups, preventing their interaction with residual silanols on the column packing.[3] This is critical for obtaining sharp, symmetrical peaks, which are the foundation of accurate quantification. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile or methanol), is employed to first elute highly polar impurities before eluting the main compound and then any less polar byproducts.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B D Equilibrate RP-C18 Column with Mobile Phase B->D C Prepare Calibration Standards from a certified reference E Inject Samples & Standards D->E F Run Gradient Elution (UV Detection at 280 nm) E->F G Integrate Chromatograms F->G H Calculate Purity by Area % (Area Main Peak / Total Area) * 100 G->H I Quantify Impurities using Calibration Curve G->I J Generate Purity Report H->J I->J QNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh ~15 mg of Sample (W_s) C Co-dissolve in deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh ~10 mg of Internal Standard (W_std) B->C D Transfer to NMR tube C->D F Lock, shim, and tune spectrometer D->F E Acquire ¹H-NMR Spectrum (Ensure long relaxation delay, e.g., d1=30s) G Apply Fourier Transform & Phase Correction E->G F->E H Integrate Analyte (I_s) and Standard (I_std) signals G->H I Calculate Purity using the qNMR equation H->I J Identify impurities from other signals H->J

Sources

Comparative

Comparative Guide: Alternative Reagents for the Synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde

Executive Summary Target Molecule: 5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 24677-78-9 analog/derivative) Primary Challenge: Regioselectivity (C5 vs. C6 substitution) and prevention of over-chlorination (dichlorination).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 24677-78-9 analog/derivative) Primary Challenge: Regioselectivity (C5 vs. C6 substitution) and prevention of over-chlorination (dichlorination). Recommendation: While Sulfuryl Chloride (


)  remains the industrial standard for throughput, N-Chlorosuccinimide (NCS)  offers superior regioselectivity and operational safety for high-purity laboratory and pharmaceutical applications.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of 5-chloro-2,3-dihydroxybenzaldehyde presents a classic electrophilic aromatic substitution puzzle. The starting material, 2,3-dihydroxybenzaldehyde (o-pyrocatechualdehyde), contains two activating hydroxyl groups and one deactivating aldehyde group.

  • The 2-OH Group: Directs ortho (C3, blocked) and para (C5).

  • The 3-OH Group: Directs ortho (C2/C4) and para (C6).

  • The Aldehyde Group: Deactivates the ring, but sterically hinders the C6 position.

The Critical Decision: The electronic vectors of the 2-OH group strongly favor the C5 position . However, highly reactive reagents (like


 gas) often lack the discrimination to distinguish between C5 and C6, or they proceed immediately to the 5,6-dichloro derivative. Selecting the right reagent is effectively selecting the reaction kinetics that favor the C5 transition state.
Reaction Pathway Visualization

ReactionPathway cluster_reagents Reagent Impact Start 2,3-Dihydroxybenzaldehyde TS Transition State (Steric/Electronic Control) Start->TS + Chlorinating Agent Prod5 TARGET: 5-Chloro-2,3-dihydroxybenzaldehyde (Major Product) TS->Prod5 Kinetic Control (NCS) Prod6 Impurity: 6-Chloro isomer (Minor Product) TS->Prod6 Thermodynamic Drift DiCl Impurity: 4,5/5,6-Dichloro derivatives (Over-chlorination) Prod5->DiCl Excess Reagent / High Temp Desc NCS: Favors C5 (Steric bulk) SO2Cl2: Fast, risk of DiCl

Figure 1: Reaction pathway illustrating the competitive formation of the target C5-isomer versus impurities. NCS maximizes the pathway to the target through kinetic control.

Comparative Evaluation of Reagents

Option A: Sulfuryl Chloride ( ) – The Industrial Standard

Sulfuryl chloride is the traditional reagent for chlorinating phenols. It acts as a source of molecular chlorine but is easier to handle than


 gas.
  • Mechanism: Thermal decomposition releases

    
     in situ, or direct electrophilic attack.
    
  • Pros: Low cost, high atom economy, rapid reaction rates.

  • Cons: Highly exothermic; generates corrosive

    
     and 
    
    
    
    gases; difficult to stop at mono-chlorination without strict temperature control (
    
    
    C).
  • Best For: Large-scale synthesis where downstream purification (recrystallization) is acceptable.

Option B: N-Chlorosuccinimide (NCS) – The High-Precision Alternative

NCS is a solid reagent that releases


 in a controlled manner. It is increasingly preferred in medicinal chemistry for chlorinating electron-rich aromatics.
  • Mechanism: Transfer of

    
     directly to the aromatic ring or via a radical mechanism depending on the solvent.
    
  • Pros: Mild conditions (Room Temperature); solid handling (no gas evolution); high regioselectivity due to the steric bulk of the succinimide byproduct; minimal over-chlorination.

  • Cons: Higher cost per mole; lower atom economy (succinimide waste).

  • Best For: Lead optimization, gram-scale synthesis, and when high regioselectivity is required to avoid difficult chromatographic separations.

Option C: Trichloroisocyanuric Acid (TCCA) – The "Green" Balance

TCCA is an inexpensive, solid chlorinating agent often used as a pool disinfectant but highly effective in organic synthesis.

  • Pros: Very high active chlorine content; solid and stable; byproduct (cyanuric acid) precipitates out for easy removal.

  • Cons: Reactivity can be too high in polar solvents, mimicking

    
     gas behavior.
    

Performance Data Comparison

The following data is synthesized from comparative studies on homologous dihydroxybenzaldehyde systems (e.g., 2,4-isomer and vanillin derivatives).

MetricSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)TCCA
Reaction Solvent Glacial Acetic Acid /

Acetonitrile / DMFAcetonitrile /

Temperature 0°C to 10°C (Strict control)25°C to 40°C (Flexible)0°C to RT
Yield (Isolated) 75 - 82%88 - 94% 80 - 85%
Regioselectivity (5:6 ratio) ~85:15>95:5 ~90:10
Byproduct Profile

(gas),

(gas)
Succinimide (water soluble solid)Cyanuric Acid (precipitate)
Safety Profile High Risk (Pressure/Corrosive)Low Risk (Stable Solid)Moderate Risk (Oxidizer)

Detailed Experimental Protocols

Protocol A: High-Selectivity Method using NCS

Recommended for medicinal chemistry and small-batch production.

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)

  • N-Chlorosuccinimide (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, accelerates reaction.

Workflow:

  • Dissolution: Charge a round-bottom flask with 2,3-dihydroxybenzaldehyde and MeCN. Stir until fully dissolved.

  • Addition: Add p-TsOH (if using). Add NCS portion-wise over 15 minutes at Room Temperature (25°C). Note: Portion-wise addition prevents localized high concentrations of Cl+.

  • Reaction: Stir at 25–40°C. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The reaction typically completes in 2–4 hours.

  • Quench: No active quench required.

  • Workup: Evaporate MeCN under reduced pressure. Redissolve residue in Ethyl Acetate. Wash with water (

    
    ) to remove succinimide.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Scale-Up Method using Sulfuryl Chloride

Recommended for multi-gram/kilogram scale where cost is a driver.

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

Workflow:

  • Setup: Equip a 3-neck flask with a dropping funnel, thermometer, and a gas scrubber (NaOH trap) for

    
     off-gassing.
    
  • Cooling: Dissolve starting material in AcOH. Cool the solution to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote di-chlorination.

  • Addition: Add

    
     dropwise over 30–60 minutes, maintaining internal temperature 
    
    
    
    C.
  • Reaction: Allow to warm to Room Temperature slowly over 1 hour.

  • Quench: Pour the reaction mixture carefully onto crushed ice/water (exothermic!).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

Decision Matrix Visualization

DecisionMatrix Start Start: Synthesis of 5-Cl-2,3-DHB Scale What is the Reaction Scale? Start->Scale Purity Purity Requirement? Scale->Purity < 100g (Lab/Pilot) UseSO2Cl2 USE SO2Cl2 (Low Cost, Scrubber Required) Scale->UseSO2Cl2 > 1kg (Industrial) UseNCS USE NCS (High Selectivity, Easy Workup) Purity->UseNCS > 98% (Pharma/Ligand) Purity->UseSO2Cl2 Standard Grade

Figure 2: Decision matrix for selecting the appropriate chlorinating reagent based on scale and purity constraints.

References

  • Regioselective Chlorination of Phenolic Aldehydes using NCS

    • Source: N-Chlorosuccinimide (NCS) - Common Organic Chemistry.
    • URL:[Link]

  • Sulfuryl Chloride Protocols for Hydroxybenzaldehydes

    • Source: Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives (Demonstrates utility in rel
    • URL:[Link]

  • Synthesis of 2,4-Dihydroxybenzaldehyde Analogs (Homologous Protocol)

    • Source: Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction (Context for aldehyde reactivity).[2]

    • URL:[Link][3][4][5]

  • General Reactivity of 2,3-Dihydroxybenzaldehyde

    • Source: PubChem Compound Summary for CID 90579.
    • URL:[Link]

  • Green Chlorination Methods (TCCA/Oxidative)

    • Source: Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,3-dihydroxybenzaldehyde

This document provides a detailed protocol for the safe handling and disposal of 5-Chloro-2,3-dihydroxybenzaldehyde (CAS No. 73275-96-4).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Chloro-2,3-dihydroxybenzaldehyde (CAS No. 73275-96-4). As a chlorinated aromatic aldehyde, this compound requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. 5-Chloro-2,3-dihydroxybenzaldehyde, like many of its structural analogs, is classified as an irritant. The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Beyond its immediate health effects, its chemical structure as a halogenated organic compound places it in a category of waste that is subject to stringent environmental regulations.[4][5] Halogenated compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. Therefore, all waste containing this substance must be treated as regulated hazardous waste.[6][7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is imperative to establish a safe working environment.

Engineering Controls:

  • Ventilation: Always handle 5-Chloro-2,3-dihydroxybenzaldehyde inside a certified chemical fume hood to minimize the risk of inhalation.[8]

  • Designated Area: Establish a designated area for waste accumulation, away from incompatible materials and general laboratory traffic.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling 5-Chloro-2,3-dihydroxybenzaldehyde. The rationale is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or goggles (EN 166 standard).[2]To protect against dust particles and splashes, preventing serious eye irritation.[1]
Skin/Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[1][2]
Respiratory Protection Not typically required if handled within a fume hood. For large spills or inadequate ventilation, a NIOSH/MSHA approved respirator may be necessary.[2]To prevent inhalation of dust that can cause respiratory irritation.

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Contaminated clothing should be removed immediately and laundered before reuse.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 5-Chloro-2,3-dihydroxybenzaldehyde is that it must be collected as hazardous waste for destruction by a licensed facility, typically via incineration.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10] As a halogenated organic solid, this compound must be collected in a dedicated waste container.

Waste StreamContainer TypeExamples of Compatible WasteExamples of Incompatible Waste
Halogenated Organic Solids UN-rated, sealable container, clearly labeled.5-Chloro-2,3-dihydroxybenzaldehyde, Chloroform-contaminated paper towels, Dichloromethane-rinsed vials.Non-halogenated solvents (e.g., Acetone, Hexane), Acids, Bases, Oxidizers.[5][7]
Step 2: Waste Collection and Labeling
  • Select a Container: Obtain a designated, chemically compatible, and properly sealed hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition and not leaking.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Fill out all required information, including:

    • The full chemical name: "5-Chloro-2,3-dihydroxybenzaldehyde"

    • The quantity of waste added.

    • The date of accumulation.

    • The associated hazards (e.g., Irritant).

  • Collection: Carefully transfer the waste chemical into the container using a funnel or other appropriate tools to avoid spillage. This includes any grossly contaminated items like weigh boats or gloves.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

Step 3: Storage and Pickup
  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not allow waste to accumulate beyond institutional time or quantity limits.

The following diagram illustrates the standard workflow for proper disposal.

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal A Identify Waste: 5-Chloro-2,3-dihydroxybenzaldehyde (Halogenated Organic Solid) B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Obtain Labeled Hazardous Waste Container B->C D Transfer Waste Chemical into Container C->D E Add Contaminated Items (e.g., weigh boats, gloves) D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Waste Transported to Approved Disposal Facility H->I

Caption: Disposal workflow for 5-Chloro-2,3-dihydroxybenzaldehyde.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

  • MINOR SPILL (Small quantity of solid, contained on a benchtop)

    • Alert Personnel: Inform colleagues in the immediate area.

    • Ensure PPE: Don the appropriate PPE as described in Section 2.

    • Clean-up: Do not use water. Use a dry clean-up method.[9] Gently sweep the solid material into a dustpan or use absorbent pads to collect it. Avoid creating dust.[8][9]

    • Collect Waste: Place all contaminated materials (swept powder, used pads, gloves) into the designated halogenated organic solid waste container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Place the cleaning materials in the hazardous waste container.

  • MAJOR SPILL (Large quantity, outside of containment, or risk of dispersal)

    • EVACUATE: Immediately evacuate the area. Alert all personnel to leave.[9]

    • NOTIFY: Notify your supervisor and your institution's EHS department or emergency response team immediately. Provide details on the chemical and the location of the spill.[9]

    • SECURE: If safe to do so, close the doors to the affected area to contain any dust or vapors. Prevent entry.

    • AWAIT RESPONSE: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.[9]

This decision-making process is visualized below.

G start Spill Occurs is_major Is the spill large, uncontained, or an inhalation risk? start->is_major minor_path Minor Spill is_major->minor_path No major_path Major Spill is_major->major_path Yes alert_colleagues Alert Colleagues minor_path->alert_colleagues don_ppe Don Full PPE alert_colleagues->don_ppe dry_cleanup Use Dry Cleanup Method (Avoid Dust) don_ppe->dry_cleanup collect_waste Collect all materials into Hazardous Waste Container dry_cleanup->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate end_minor Spill Managed decontaminate->end_minor evacuate EVACUATE Area major_path->evacuate notify_ehs NOTIFY EHS/ Emergency Response evacuate->notify_ehs secure_area Secure Area, Prevent Entry notify_ehs->secure_area await_response Await Trained Responders secure_area->await_response end_major Professional Response await_response->end_major

Caption: Decision workflow for spill response.

Chemical Incompatibilities

To prevent fire, explosion, or the release of toxic gases, 5-Chloro-2,3-dihydroxybenzaldehyde waste must not come into contact with incompatible chemicals.

Incompatible ClassSpecific ExamplesRationale for Incompatibility
Strong Oxidizing Agents Nitric acid, Perchlorates, Permanganates, Hydrogen peroxideCan cause vigorous or explosive reactions with organic materials like aldehydes.[1][9][11]
Strong Bases Sodium hydroxide, Potassium hydroxideCan catalyze exothermic and potentially violent polymerization or condensation reactions with aldehydes.[1]
Strong Reducing Agents Sodium borohydride, Lithium aluminum hydrideCan lead to highly exothermic reactions.[9]

Always review the Safety Data Sheet (SDS) for any chemical before mixing it in a waste container. When in doubt, collect waste streams separately.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Provides hazard identification, handling, storage, and disposal information for similar dihydroxybenzaldehyde compounds. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC183510250&productDescription=2%2C3-DIHYDROXYBENZALDEHYDE+25GR&vendorId=VN000321&countryCode=US&language=en]
  • 5-Chloro-2,3-dihydroxybenzaldehyde - AiFChem. (n.d.). Product information page confirming the CAS number. [URL: https://www.aifchem.com/product/73275-96-4.html]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Details GHS hazard statements, precautionary measures, and disposal considerations for 2,3-Dihydroxybenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/189839]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Outlines hazards and disposal instructions, emphasizing disposal at an approved waste plant. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/qr0100]
  • Safety data sheet - BASF. (2026). General safety data sheet information. [URL: Not directly applicable but used for general context.]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Provides classification, PPE recommendations, and disposal guidance for a related chlorinated benzaldehyde. [URL: https://www.thermofisher.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Lists halogenated organic compounds regulated under federal law. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
  • 2,3-Dihydroxybenzaldehyde - Santa Cruz Biotechnology. (n.d.). Provides detailed spill response procedures and disposal guidance.
  • Hazardous waste acceptance conditions. (n.d.). University guidelines on waste segregation and handling. [URL: https://www.rug.nl/fse/organization/services/logistics/hazardous-waste/hazardous-waste-acceptance-conditions]
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Hazard and disposal information for a dichlorinated hydroxybenzaldehyde. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC114380050&productDescription=3%2C5-DICHLORO-2-HYDROXYBENZALDE&vendorId=VN000321&countryCode=US&language=en]
  • Toxicological Profile for Chlorophenols - ATSDR. (2019). Agency for Toxic Substances and Disease Registry profile on chlorophenols, highlighting their regulation as toxic substances. [URL: https://www.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). SDS for 2,3-Dihydroxybenzaldehyde. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC183510050&productDescription=2%2C3-DIHYDROXYBENZALDEHYDE+5GR&vendorId=VN000321&countryCode=US&language=en]
  • Chlorinated Phenols - U.S. Environmental Protection Agency. (n.d.). EPA document on the environmental impact and regulation of chlorinated phenols. [URL: https://www.epa.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). EPA page detailing state-specific hazardous waste regulations. [URL: https://www.epa.
  • WASTE MANAGEMENT - Bucknell University. (n.d.). Guidelines for segregating hazardous chemical waste into categories including halogenated organics. [URL: https://www.bucknell.edu/sites/default/files/ehs-waste_management_poster.pdf]
  • EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper ind... (n.d.). EPA method documentation relevant to chlorinated phenolic compounds. [URL: https://www.epa.
  • ACTION: Final DATE: 10/07/2015 11:34 AM - Ohio.gov. (2015). State-level regulations regarding wastes from chlorophenolic processes. [URL: https://epa.ohio.
  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. (n.d.). Institutional guidelines for identifying and segregating regulated chemical waste. [URL: https://ehs.utexas.edu/programs/waste/chemical-waste]
  • Material Safety Data Sheet - 2,3,4-Trihydroxybenzaldehyde, 98% (titr.) - Cole-Parmer. (n.d.). MSDS for a similar compound detailing spill cleanup procedures. [URL: https://archive.coleparmer.com/MSDS/20750.htm]
  • Chemical Incompatibility Chart - Princeton EHS. (n.d.). Chart outlining common chemical incompatibilities. [URL: https://ehs.princeton.
  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. (n.d.). Quick reference chart for chemical incompatibilities. [URL: https://rgs.usu.
  • Method 1653 Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. (1996). EPA analytical method for chlorinated phenolics. [URL: https://www.epa.gov/sites/default/files/2015-08/documents/method_1653_1996.pdf]
  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. (n.d.). List of incompatible chemicals for laboratory safety. [URL: https://www.unr.
  • 5-Chloro-2,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 14766072 - PubChem. (n.d.). PubChem entry for a related compound, providing hazard information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_4-dihydroxybenzaldehyde]
  • 5-Chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 - J&K Scientific. (n.d.). Product page for a related compound. [URL: https://www.jk-sci.com/5-Chloro-2,4-dihydroxybenzaldehyde_131088-02-3.html]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.